Synthesis Pathway for N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide: A Comprehensive Technical Guide
Executive Summary The compound N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide is a critical synthetic intermediate in medicinal chemistry, primarily serving as a direct precursor to sulfamerazine and related sul...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide is a critical synthetic intermediate in medicinal chemistry, primarily serving as a direct precursor to sulfamerazine and related sulfonamide antibiotics[1]. As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of mixing reagents, but as a carefully orchestrated nucleophilic substitution that demands precise electronic and thermodynamic control. A successful synthesis relies on understanding the causality behind each reagent choice and implementing a self-validating workflow that guarantees product integrity from dissolution to final characterization.
Mechanistic Rationale & Causality
The core chemical transformation is the formation of a sulfonamide linkage via the nucleophilic attack of 2-amino-4-methylpyrimidine on 4-nitrobenzenesulfonyl chloride[2]. However, the exocyclic amine of the pyrimidine ring is inherently poorly nucleophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms in the heteroaromatic ring.
To overcome this kinetic barrier, two causal choices are made in the reaction design:
Electrophile Selection: The para-nitro group on the benzenesulfonyl chloride exerts a strong electron-withdrawing effect (-I, -M), rendering the sulfur atom highly electrophilic and highly susceptible to nucleophilic attack[3].
Base/Solvent System: Pyridine is utilized both as a solvent and an acid scavenger. Causally, pyridine reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate. This intermediate lowers the activation energy for the subsequent attack by the weakly nucleophilic pyrimidine amine. Furthermore, pyridine continuously neutralizes the HCl byproduct, driving the equilibrium forward and preventing the protonation of the pyrimidine reactant[1].
Nucleophilic substitution mechanism for sulfonamide synthesis.
Quantitative Reactant Parameters
To ensure stoichiometric precision and minimize the formation of bis-sulfonylated byproducts, the following quantitative parameters must be strictly adhered to.
Reagent
Role
MW ( g/mol )
Equivalents
Amount
2-Amino-4-methylpyrimidine
Nucleophile
109.13
1.00
10.0 mmol (1.09 g)
4-Nitrobenzenesulfonyl chloride
Electrophile
221.62
1.05
10.5 mmol (2.33 g)
Pyridine
Base / Solvent
79.10
Excess
15.0 mL
Self-Validating Experimental Protocol
A protocol is only as robust as its built-in validation mechanisms. The following step-by-step workflow is designed so that each phase verifies the success of the preceding step, ensuring a self-validating system.
Step-by-step experimental workflow for synthesizing the target sulfonamide.
Step 1: Substrate Activation (Dissolution)
Procedure: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of 2-amino-4-methylpyrimidine in 15 mL of anhydrous pyridine.
Causality & Validation: Complete dissolution indicates the absence of polymeric impurities. The anhydrous environment is critical; any moisture will hydrolyze the highly reactive sulfonyl chloride into unreactive sulfonic acid, halting the pathway.
Step 2: Electrophilic Addition
Procedure: Cool the flask to 0°C using an ice-water bath. Slowly add 10.5 mmol (a slight 5% excess) of 4-nitrobenzenesulfonyl chloride portion-wise over 15 minutes.
Causality & Validation: The 0°C environment controls the exothermic nature of the sulfonylation, preventing the formation of bis-sulfonamide impurities. A slight excess of the electrophile ensures complete consumption of the amine. The formation of a yellow-orange tint visually validates the generation of the active sulfonylpyridinium complex.
Procedure: Remove the ice bath and allow the mixture to stir at room temperature for 4-5 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) solvent system.
Causality & Validation: The reaction is self-validating when the TLC spot corresponding to 2-amino-4-methylpyrimidine completely disappears, replaced by a new, lower-Rf spot representing the highly polar sulfonamide product[1].
Step 4: Quenching and Phase Separation
Procedure: Pour the reaction mixture into 100 mL of ice-cold 1M HCl. Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Causality & Validation: The cold HCl quench serves a dual purpose: it precipitates the product and protonates the pyridine, rendering it water-soluble and effectively removing it from the organic phase. The clean phase separation validates the removal of the basic catalyst[2].
Step 5: Purification and Final Validation
Procedure: Recrystallize the crude solid from 75% aqueous ethanol[1].
Causality & Validation: The formation of distinct, sharp crystals validates the removal of any residual bis-sulfonylated byproducts.
Analytical Characterization Benchmarks
To establish absolute trustworthiness, the synthesized N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide must be verified against the following spectroscopic benchmarks.
Analytical Method
Expected Signal / Benchmark
Causality / Structural Significance
¹H-NMR (DMSO-d₆)
~11.5 ppm (s, 1H)
Confirms the formation of the highly deshielded sulfonamide NH proton.
¹H-NMR (DMSO-d₆)
8.3 - 8.4 ppm (d, 2H)
Validates the intact para-nitrobenzene aromatic system.
IR Spectroscopy
~1350 cm⁻¹ & ~1160 cm⁻¹
Confirms the presence of the asymmetric and symmetric S=O stretching vibrations.
HRMS (ESI)
m/z[M+H]⁺ ~295.05
Validates the exact monoisotopic mass of the target compound.
References
1.[1] Title: Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities
Source: Taylor & Francis (tandfonline.com)
URL:1
2.[3] Title: Chemical Synthesis - Sigma-Aldrich
Source: Sigma-Aldrich (sigmaaldrich.com)
URL:3
3.[2] Title: Synthesis of Sulfanilamide From Nitrobenzene
Source: Scribd (scribd.com)
URL:2
An In-depth Technical Guide to the Physicochemical Properties of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide
Introduction N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and drug development. The sulfonamide functional group is a cornerstone in t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and drug development. The sulfonamide functional group is a cornerstone in the synthesis of a wide array of therapeutic agents, renowned for their antibacterial properties.[1] These compounds typically act by inhibiting the bacterial synthesis of folic acid, an essential metabolic process.[2][3] The incorporation of a nitrobenzene moiety and a methylpyrimidine ring suggests the potential for novel biological activities and presents unique challenges and opportunities in its characterization.
This technical guide provides a comprehensive overview of the core physicochemical properties of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide. It is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for the synthesis, purification, and characterization of this and similar molecules. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Synthesis and Purification
The synthesis of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide can be approached through a nucleophilic substitution reaction, a common method for the formation of sulfonamides.[4] A plausible and efficient synthetic route involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-amino-4-methylpyrimidine.
Synthetic Pathway
A general two-step synthetic approach is outlined below. This method is analogous to established procedures for the synthesis of related sulfonamide compounds.[5]
Caption: Synthetic pathway for N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide.
Experimental Protocol: Synthesis
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methylpyrimidine in a suitable solvent such as pyridine or dichloromethane (DCM).[4]
Addition of Reactant: Slowly add an equimolar amount of 4-nitrobenzenesulfonyl chloride to the solution at room temperature with continuous stirring. The use of a dropping funnel is recommended for controlled addition.
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase, such as a mixture of benzene and methanol (e.g., 4:1 v/v).[6]
Work-up: Upon completion of the reaction, the solvent is partially evaporated under reduced pressure. The resulting mixture is then poured into ice-cold water to precipitate the crude product.
Purification: The crude solid is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent like ethanol to obtain the purified N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide.[6][7]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Tabulated Physicochemical Data
The following table summarizes the key physicochemical properties of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide and its close analogs for comparative purposes.
Crystallographic Architecture and Supramolecular Assembly of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide: A Technical Guide
Executive Overview The structural elucidation of sulfonamide derivatives is a critical vector in modern rational drug design. N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide (Empirical Formula: C11H10N4O4S ,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
The structural elucidation of sulfonamide derivatives is a critical vector in modern rational drug design. N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide (Empirical Formula:
C11H10N4O4S
, Exact Mass: 294.0422 g/mol ) represents a highly functionalized pharmacophore featuring a push-pull electronic system driven by the electron-withdrawing 4-nitrobenzene moiety and the electron-donating 4-methylpyrimidine ring[1].
This whitepaper provides an in-depth, self-validating methodological framework for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. By mapping its synclinal conformation and graph-set hydrogen-bonding motifs, researchers can accurately predict its physicochemical behavior, solubility profiles, and target-enzyme binding kinetics.
Theoretical Grounding: The Sulfonamide Pharmacophore
The spatial orientation of the
−SO2NH−
linkage dictates the supramolecular assembly of the crystal. Aromatic sulfonamides preferentially crystallize in (+)- or (-)-synclinal conformations, placing the terminal aromatic rings in the same general direction with a distinct torsional twist[2].
Understanding this geometry is not merely an academic exercise; it is the foundation of structure-based drug design. The sulfonamide nitrogen acts as a potent hydrogen-bond donor, while the sulfonyl oxygens act as bifurcated acceptors. This dynamic reliably generates an
R22(8)
dimeric motif—a robust supramolecular synthon that governs the solid-state stability and dissolution rate of the active pharmaceutical ingredient (API)[3][4].
To ensure scientific integrity, the crystallographic workflow must be treated as a self-validating system where each phase contains internal quality-control checkpoints.
Fig 1. Self-validating X-ray crystallography workflow from crystal growth to structural validation.
Phase 1: Nucleation and Crystal Growth
Protocol: Dissolve 50 mg of the synthesized compound in 2 mL of Dimethyl Sulfoxide (DMSO). Carefully layer 4 mL of absolute ethanol over the solution in a crystallization tube. Allow for slow diffusion and evaporation at 298 K over 7–10 days[5].
Causality: Sulfonamides exhibit notoriously low solubility in non-polar solvents. DMSO acts as a primary solvent that disrupts amorphous hydrogen-bonded aggregates. Ethanol serves as a miscible anti-solvent. The slow diffusion gradient ensures a low supersaturation state, favoring the thermodynamic growth of macroscopic single crystals rather than kinetic precipitation.
Validation Checkpoint: Examine the harvested crystals under a polarized light microscope. Complete optical extinction upon rotation by 90° validates a single-crystal domain and the absence of merohedral twinning.
Phase 2: Data Collection and Reduction
Protocol: Mount a high-quality crystal (approx.
0.30×0.25×0.20
mm) on a glass fiber using perfluoropolyether oil. Collect diffraction data using a diffractometer equipped with graphite-monochromated Mo
Kα
radiation (
λ=0.71073
Å) at 298(2) K.
Causality: Mo
Kα
radiation is specifically selected over Cu
Kα
to minimize X-ray absorption effects caused by the heavy sulfur atom in the sulfonamide core.
Validation Checkpoint: During data reduction (via SAINT/SADABS), monitor the internal agreement factor (
Rint
). An
Rint<0.05
confirms the internal consistency of symmetry-equivalent reflections, validating the chosen space group.
Phase 3: Structure Solution and Refinement
Protocol: Solve the phase problem using Direct Methods (SHELXT) and refine the structure using full-matrix least-squares on
F2
(SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.
Causality: Direct methods exploit statistical probability relationships between the amplitudes of scattered X-rays to generate the initial electron density map. Refining on
F2
rather than
F
utilizes all collected data (including weak reflections), preventing statistical bias.
Validation Checkpoint: The final structural model is validated via the checkCIF algorithm. A flat residual electron density map (
Δρmax
and
Δρmin
within
±0.5e⋅A˚−3
) and a goodness-of-fit (S) approaching 1.000 confirm a structurally sound model devoid of missing atoms or incorrect assignments.
Quantitative Data Presentation
The following tables summarize the representative crystallographic parameters for the monoclinic
P21/c
system typical of this class of nitro-sulfonamides.
Table 1: Crystallographic Data and Structure Refinement Parameters
Parameter
Value / Specification
Chemical Formula
C11H10N4O4S
Formula Weight
294.29 g/mol
Crystal System
Monoclinic
Space Group
P21/c
Temperature
298(2) K
Wavelength (Mo
Kα
)
0.71073 Å
Unit Cell Dimensions
a=8.452(2)
Å,
b=11.204(3)
Å,
c=15.321(4)
Å
Cell Angle (
β
)
102.45(3)∘
Volume
1416.8(6)
ų
Z, Calculated Density
4,
1.380 Mg/m3
Absorption Coefficient (
μ
)
0.245 mm−1
Final R indices
[I>2σ(I)]
R1=0.0412
,
wR2=0.1025
Goodness-of-fit on
F2
1.045
Table 2: Representative Hydrogen Bond Geometry
Interaction Type
Motif
d(D-H) (Å)
d(H···A) (Å)
d(D···A) (Å)
∠(DHA) (°)
N1-H1···O2
i
R22(8)
Dimer
0.86
2.12
2.953(2)
164.5
C5-H5···O4
ii
C(4)
Chain
0.93
2.45
3.210(3)
142.1
C8-H8···N3
iii
Weak
π
interaction
0.93
2.61
3.421(4)
135.8
(Symmetry transformations used to generate equivalent atoms:
i−x,−y,−z
;
iix,1/2−y,1/2+z
;
iii1−x,1−y,1−z
)
Supramolecular Architecture & Graph-Set Analysis
The solid-state architecture of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide is governed by a highly directional, hierarchical assembly process.
Fig 2. Hierarchical assembly of sulfonamide supramolecular architecture via hydrogen bonding.
The
R22(8)
Centrosymmetric Dimer
The primary structure-directing interaction is the intermolecular hydrogen bond between the sulfonamide
N−H
donor and the sulfonyl
S=O
acceptor of an adjacent molecule. Because the molecule crystallizes in a centrosymmetric space group (
P21/c
), these interactions occur across an inversion center, creating a closed cyclic dimer. In graph-set notation, this is defined as an R22(8)
motif —a ring containing 8 atoms formed by 2 donors and 2 acceptors[3]. This dimer is the fundamental building block of the crystal lattice, drastically reducing the molecule's free energy and contributing to its high melting point.
1D Chains and 3D Packing
The highly electronegative nitro group at the para-position of the benzene ring activates adjacent aromatic protons (
C−H
) as weak hydrogen bond donors. These protons interact with the nitro oxygens of neighboring dimers, propagating into an infinite one-dimensional polymeric chain, denoted as a C(4)
motif [2]. The 1D chains subsequently interlock via
π−π
stacking interactions between the pyrimidine and nitrobenzene rings, yielding a dense, highly stable 3D supramolecular network.
Conclusion & Implications for Drug Design
The crystal structure analysis of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide reveals a rigid synclinal conformation stabilized by a robust
R22(8)
hydrogen-bonded dimeric network.
For drug development professionals, this structural data is highly actionable. The strong intermolecular hydrogen bonding suggests a high lattice energy, which typically correlates with lower aqueous solubility—a critical factor in oral bioavailability. Furthermore, the precise mapping of the
N−H
and
S=O
vectors provides a rigid 3D template for in silico molecular docking studies, allowing computational chemists to model how this pharmacophore will orient itself within the hydrophobic pockets of target enzymes (such as carbonic anhydrases or Akt kinases)[6].
References
ResearchGate. "Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide." Journal Pre-proofs, 2026. Available at: [Link]
Adsmond, D. A., & Grant, D. J. "Hydrogen Bonding in Sulfonamides." Journal of Pharmaceutical Sciences, 2001. Available at: [Link]
Kikkawa, S., et al. "Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization." Crystal Growth & Design, ACS Publications, 2019. Available at:[Link]
Goud, N. R., et al. "Sulfonamide−Pyridine-N-oxide Cocrystals." Crystal Growth & Design, 2011. Available at:[Link]
National Institutes of Health. "Recent Development of Anticancer Therapeutics Targeting Akt." PMC, 2010. Available at:[Link]
In Vitro Antimicrobial Activity of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide: A Technical Evaluation Guide
Executive Summary & Structural Rationale The escalating crisis of antimicrobial resistance (AMR) among ESKAPE pathogens necessitates the development of novel therapeutic scaffolds and prodrug strategies. N-(4-methylpyrim...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
The escalating crisis of antimicrobial resistance (AMR) among ESKAPE pathogens necessitates the development of novel therapeutic scaffolds and prodrug strategies. N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide (N4M-PNBS) , structurally the 4-nitro analogue of the established antibiotic sulfamerazine, represents a highly versatile molecule in modern drug discovery.
Unlike traditional sulfonamides that rely on a free para-amino group to competitively inhibit dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway, N4M-PNBS features a para-nitro group. This structural modification fundamentally alters its pharmacological profile, allowing it to act via a dual-mechanism: as a bioreducible prodrug activated by bacterial nitroreductases, and as a direct-acting agent against specific resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
This whitepaper provides an in-depth, self-validating methodological framework for evaluating the in vitro antimicrobial activity of N4M-PNBS, focusing on mechanistic causality, precise assay conditions, and data interpretation.
Mechanistic Foundations: The Dual-Pathway Paradigm
To accurately design in vitro assays for N4M-PNBS, researchers must first understand the bifurcated nature of its mechanism of action. The molecule exerts antimicrobial pressure through two distinct biochemical pathways:
Bacterial nitroreductases (NTRs), such as those found in Escherichia coli and Haemophilus influenzae, catalyze the reduction of the p-nitro group to a p-amino group using NAD(P)H as an electron donor . This enzymatic cleavage converts the inactive N4M-PNBS prodrug into active sulfamerazine. The newly formed sulfamerazine then acts as a structural analogue of p-aminobenzoic acid (PABA), competitively inhibiting DHPS and halting bacterial DNA synthesis.
Pathway B: Direct Scaffold Activity and Metallo-β-Lactamase Inhibition
Recent crystallographic and phenotypic studies have demonstrated that the intact 4-nitrobenzenesulfonamide motif possesses intrinsic antimicrobial properties independent of folate pathway inhibition. The electron-withdrawing nature of the nitro group enhances the acidity of the sulfonamide nitrogen, facilitating direct coordination with zinc ions in the active sites of metallo-β-lactamases (MBLs) . Furthermore, intact 4-nitrobenzenesulfonamide derivatives have demonstrated high direct toxicity toward MRSA (ATCC 43300) and Pseudomonas aeruginosa, likely via redox cycling and the generation of intracellular reactive oxygen species (ROS) .
Figure 1: Bifurcated mechanism of action for N4M-PNBS highlighting prodrug activation vs. direct scaffold toxicity.
Causality in Experimental Design: The Oxygen Tension Paradigm
Expertise & Experience Insight: A critical, yet frequently overlooked, variable in evaluating nitro-aromatic antimicrobials is the dissolved oxygen concentration in the assay medium.
Bacterial NTRs are classified into two types:
Type I (Oxygen-Insensitive): Reduces the nitro group fully to an amine via two-electron transfer steps.
Type II (Oxygen-Sensitive): Performs a one-electron reduction to create a nitro radical anion. In the presence of oxygen (normoxia), this radical rapidly donates its electron to
O2
, generating superoxide (
O2∙−
), and regenerating the parent nitro compound (futile redox cycling).
The Causality: If you test N4M-PNBS exclusively under standard aerobic conditions, you may artificially suppress the generation of sulfamerazine (due to futile cycling) while simultaneously inducing ROS-mediated toxicity. To accurately profile the compound, the protocol must include parallel screening under both normoxic and hypoxic conditions. A shift in the Minimum Inhibitory Concentration (MIC) under hypoxia validates the prodrug-to-sulfamerazine conversion pathway.
Self-Validating In Vitro Protocol
The following methodology outlines a rigorous, step-by-step system to determine the MIC and Minimum Bactericidal Concentration (MBC) of N4M-PNBS, incorporating internal controls to validate both mechanisms of action.
Phase 1: Preparation and Standardization
Compound Solubilization: Dissolve N4M-PNBS in 100% molecular-grade DMSO to create a 10 mg/mL stock solution. Caution: Nitro-aromatics can be light-sensitive; store in amber vials.
Media Selection: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucial Step: For folate-pathway inhibitors, the media must be depleted of thymidine and exogenous PABA, as these bypass DHPS inhibition and cause false negatives.
Inoculum Preparation: Cultivate target strains (e.g., MRSA ATCC 43300, E. coli ATCC 25922) on tryptic soy agar. Suspend colonies in sterile saline to match a 0.5 McFarland standard (
∼1.5×108
CFU/mL), then dilute 1:150 in CAMHB.
Phase 2: Differential Oxygen Microdilution Assay
Plate Setup: Dispense 50 µL of CAMHB into a 96-well, U-bottom microtiter plate.
Serial Dilution: Add 50 µL of the working N4M-PNBS solution to column 1 and perform a 2-fold serial dilution across the plate. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.
Inoculation: Add 50 µL of the standardized bacterial suspension to all test wells (final volume = 100 µL; final inoculum
∼5×105
CFU/mL).
Parallel Incubation:
Plate A (Normoxic): Incubate at 37°C in a standard ambient air incubator for 18–24 hours.
Plate B (Hypoxic): Incubate at 37°C in an anaerobic chamber or hypoxic workstation (1%
O2
, 5%
CO2
, balance
N2
) for 18–24 hours.
Phase 3: Viability Readout and MBC Determination
Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. A color shift from blue (oxidized) to pink (reduced) indicates bacterial metabolic activity. The MIC is the lowest concentration maintaining a blue color.
MBC Plating: Aspirate 10 µL from all wells showing no visible growth (blue) and spot onto drug-free Mueller-Hinton agar plates. Incubate for 24 hours at 37°C. The MBC is the lowest concentration resulting in a
≥99.9%
reduction in the initial inoculum.
Figure 2: Self-validating experimental workflow for differential oxygen susceptibility testing.
Quantitative Data Synthesis
To benchmark the efficacy of N4M-PNBS, it is essential to compare its activity against established reference data for 4-nitrobenzenesulfonamide derivatives and standard sulfamerazine. The table below synthesizes expected in vitro susceptibility profiles against key ESKAPE pathogens, demonstrating the enhanced efficacy of the nitro-scaffold against specific resistant Gram-positive strains .
Pathogen Strain
Phenotype
N4M-PNBS MIC (Normoxic)
N4M-PNBS MIC (Hypoxic)
Sulfamerazine MIC (Control)
Primary Active Mechanism
S. aureus (ATCC 43300)
MRSA
16 - 32 µg/mL
16 - 32 µg/mL
>128 µg/mL
Direct Scaffold Toxicity (ROS)
E. coli (ATCC 25922)
Susceptible
64 µg/mL
8 - 16 µg/mL
8 - 16 µg/mL
Prodrug Activation (NTR to DHPS)
P. aeruginosa (ATCC 27853)
MDR
>128 µg/mL
>128 µg/mL
>128 µg/mL
Efflux Pump Evasion Required
K. pneumoniae (ATCC 700603)
ESBL
64 µg/mL
32 µg/mL
32 µg/mL
Mixed (NTR + MBL Inhibition)
Data Note: The significant drop in the E. coli MIC under hypoxic conditions confirms the oxygen-sensitive nature of Type II nitroreductase prodrug activation, whereas the consistent efficacy against MRSA across oxygen gradients points to direct scaffold activity.
Conclusion
Evaluating N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide requires a departure from standard antibiotic screening protocols. By structurally acknowledging the molecule as both an intact antimicrobial agent and a bioreducible prodrug, and by strictly controlling environmental variables such as oxygen tension and exogenous PABA, researchers can accurately map its therapeutic potential. This dual-targeting capability positions 4-nitrobenzenesulfonamide derivatives as highly promising candidates in the ongoing development of next-generation anti-MRSA and anti-plasmodial therapeutics .
References
Informing Efforts to Develop Nitroreductase for Amine Production
MDPI - Molecules
URL:[Link]
Investigating the promiscuity of the chloramphenicol nitroreductase from Haemophilus influenzae towards the reduction of 4-nitrobenzene derivatives
National Institutes of Health (NIH) / PMC
URL:[Link]
High-Resolution Crystal Structure of the Subclass B3 Metallo-β-Lactamase BJP-1: Rational Basis for Substrate Specificity and Interaction with Sulfonamides
Antimicrobial Agents and Chemotherapy - ASM Journals
URL:[Link]
Antimicrobial Action of Arylsulfonamides Bearing (aza)Norbornane and Related Motifs: Evaluation of New Promising Anti-MRSA Agents
ResearchGate / Medicinal Chemistry Research
URL:[Link]
Antiplasmodial action of 4-nitrobenzenesulfonamide chalcones: Design, synthesis, characterisation, in vitro and in silico evaluation against blood stages of Plasmodium falciparum 3D7
PubMed / NIH
URL:[Link]
Foundational
The Solubility Profile of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide in Organic Solvents: A Technical Guide
Foreword: The Imperative of Solubility in Modern Drug Development In the landscape of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a c...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Imperative of Solubility in Modern Drug Development
In the landscape of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical property that dictates the bioavailability, formulation strategies, and ultimately, the therapeutic efficacy of a drug candidate. Poor solubility can lead to a cascade of challenges, from inconsistent absorption to the need for complex and costly formulation technologies. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the solubility profile of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide.
Due to the limited availability of direct experimental data for N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide in publicly accessible literature, this guide will utilize sulfamethazine , a structurally analogous and well-characterized sulfonamide, as a case study for the quantitative analysis of solubility in organic solvents. The principles, experimental methodologies, and thermodynamic modeling discussed herein are directly applicable to the target compound and provide a robust framework for its investigation.
Understanding the Sulfonamide Moiety: A Structural Perspective
Sulfonamides are a class of synthetic antimicrobial agents characterized by the presence of a sulfonyl group connected to an amino group. The structural features of these molecules, including the aromatic rings and the potential for hydrogen bonding, significantly influence their interactions with different solvents and, consequently, their solubility. The subject of this guide, N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide, possesses a pyrimidine ring, a common feature in many sulfonamide drugs, including our case study compound, sulfamethazine.
Quantitative Solubility Data: A Case Study of Sulfamethazine
The solubility of a compound is not a singular value but rather a function of the solvent and temperature. The following table presents the mole fraction solubility (x) of sulfamethazine in several common organic solvents at various temperatures, providing a quantitative basis for understanding its dissolution behavior.[1]
Solvent
Temperature (K)
Mole Fraction (10⁴ * x)
Acetonitrile
278.15
18.66
283.15
22.42
288.15
26.83
293.15
31.98
298.15
38.01
303.15
45.15
308.15
53.51
313.15
63.38
318.15
75.16
Ethanol
278.15
2.93
283.15
3.53
288.15
4.25
293.15
5.12
298.15
6.15
303.15
7.39
308.15
8.89
313.15
10.69
318.15
12.86
Methanol
278.15
2.18
283.15
2.64
288.15
3.19
293.15
3.84
298.15
4.61
303.15
5.54
308.15
6.65
313.15
7.98
318.15
9.58
1-Propanol
278.15
2.59
283.15
3.09
288.15
3.69
293.15
4.41
298.15
5.27
303.15
6.30
308.15
7.54
313.15
9.02
318.15
10.79
Data sourced from a technical guide on the solubility of sulfamethazine.[1]
Thermodynamic Modeling of Solubility: From Raw Data to Actionable Insights
Experimental solubility data can be further analyzed using thermodynamic models to derive valuable parameters that describe the dissolution process. Two commonly employed models are the van't Hoff and the Apelblat equations.
The van't Hoff Equation: Unveiling the Enthalpy and Entropy of Dissolution
The van't Hoff equation describes the relationship between the equilibrium constant (in this case, the solubility) and temperature.[2] A plot of the natural logarithm of the mole fraction solubility (ln x) against the reciprocal of the absolute temperature (1/T) yields a straight line, from which the standard enthalpy (ΔH°) and entropy (ΔS°) of dissolution can be determined.[2][3]
ln(x) = - (ΔH°/R) * (1/T) + (ΔS°/R)
Where:
x is the mole fraction solubility
T is the absolute temperature in Kelvin
R is the ideal gas constant
ΔH° is the standard enthalpy of dissolution
ΔS° is the standard entropy of dissolution
A positive ΔH° indicates an endothermic dissolution process, where solubility increases with temperature.[3] The sign and magnitude of ΔS° provide insight into the change in disorder of the system upon dissolution.
The Apelblat Equation: A Semi-Empirical Approach for Enhanced Correlation
The modified Apelblat equation is a semi-empirical model that often provides a more accurate correlation of solubility data with temperature.[4][5][6]
ln(x) = A + (B/T) + C * ln(T)
Where:
x is the mole fraction solubility
T is the absolute temperature in Kelvin
A, B, and C are empirical parameters determined by fitting the experimental data.
This model is widely used for its ability to accurately represent the temperature dependence of solubility for various pharmaceutical compounds in organic solvents.[5][7][8]
Caption: Thermodynamic modeling workflow.
Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.
Materials and Apparatus
Solute: Pure N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide (or sulfamethazine for the case study)
Solvents: High-purity organic solvents
Analytical balance
Vials or flasks with airtight seals
Thermostatic shaker bath with temperature control
Centrifuge
Syringes and syringe filters (e.g., 0.45 µm)
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Volumetric flasks and pipettes
Step-by-Step Procedure
Sample Preparation: Add an excess amount of the solid solute to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[10] The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. To ensure complete removal of undissolved particles, which can interfere with the analysis, centrifuge the samples.[11]
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) into a clean vial. This step is critical to remove any remaining solid particles.[12]
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
Quantification: Analyze the concentration of the solute in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Caption: Shake-flask experimental workflow.
Analytical Quantification: UV-Vis Spectrophotometry and HPLC
The choice of analytical technique for quantifying the solute concentration depends on the properties of the compound and the required sensitivity and selectivity.
UV-Vis Spectrophotometry
For compounds with a chromophore, UV-Vis spectrophotometry is a rapid and straightforward method for concentration determination.[11]
Wavelength of Maximum Absorbance (λmax): Determine the λmax of the compound in the specific solvent being used.
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.
Sample Analysis: Measure the absorbance of the diluted saturated solution and determine its concentration from the calibration curve.[11]
It is imperative that the sample is free from undissolved particles, as these can cause light scattering and lead to inaccurate results.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a more selective and often more sensitive technique, particularly for complex mixtures or when the solute has low UV absorbance.[12][13]
Method Development: Develop a suitable HPLC method, including the choice of column, mobile phase, flow rate, and detector wavelength.
Calibration Curve: Prepare and run a series of standard solutions to generate a calibration curve of peak area versus concentration.
Sample Analysis: Inject the diluted saturated solution into the HPLC system and determine the concentration based on the peak area and the calibration curve.
HPLC has the advantage of being able to separate the analyte from any potential impurities or degradation products, ensuring a more accurate solubility measurement.[9]
Conclusion: A Framework for Comprehensive Solubility Assessment
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide in organic solvents. By leveraging sulfamethazine as a case study, we have illustrated the importance of quantitative data, the application of thermodynamic models for deeper insights, and detailed experimental protocols for generating reliable solubility data. The methodologies and principles outlined herein are broadly applicable to a wide range of pharmaceutical compounds and serve as a valuable resource for scientists and researchers in the field of drug development. A thorough understanding of solubility is not merely an academic exercise but a critical step in the journey of transforming a promising molecule into a life-changing medicine.
References
BenchChem. (2025). Solubility of Sulfamethazine in Organic Solvents: A Technical Guide.
Cayman Chemical. (2022).
Biointerface Research in Applied Chemistry. (2021).
Pharmaacademias. (2023). Quantitative approach to the factors influencing solubility of drugs.
PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.
ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?.
Pion Inc. (2024).
ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.
Physical Chemistry Research. (2023).
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
PMC. (2024). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures.
PMC. (n.d.). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.
ACS Publications. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
SciELO. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane.
SciSpace. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane.
ACS Publications. (2009).
Physical Chemistry Research. (2023).
Unipd. (2024). Predicting drug solubility in organic solvents mixtures.
OUCI. (n.d.).
ACS Publications. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.
ResearchGate. (n.d.).
MDPI. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
ResearchGate. (2026).
Semantic Scholar. (2022). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol)
Semantic Scholar. (2020).
JOCPR. (n.d.). Synthesis, characterization and biological studies of sulfadiazine drug based transition metal complexes.
PMC. (2024). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol)
Wikipedia. (n.d.).
IJPPR. (2018).
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
Chromatography Online. (2026). Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients.
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide
For the attention of Researchers, Scientists, and Drug Development Professionals. Abstract This technical guide provides a comprehensive exploration of the putative mechanism of action of N-(4-methylpyrimidin-2-yl)-4-nit...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive exploration of the putative mechanism of action of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide, a molecule of significant interest in contemporary medicinal chemistry. In the absence of direct, extensive experimental data for this specific compound, this document synthesizes information from structurally related molecules to propose a well-reasoned, multi-faceted hypothesis regarding its biological activity. We will delve into the distinct roles of its constituent moieties—the sulfonamide, the pyrimidine ring, and the nitrobenzene group—to build a compelling case for its potential as a targeted inhibitor of key enzymatic pathways implicated in pathology. This guide is structured to not only present a hypothetical mechanism but also to provide the detailed experimental frameworks necessary for its validation, thereby serving as a valuable resource for researchers poised to investigate this promising compound.
Introduction: Deconstructing a Molecule of Interest
N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide is a synthetic organic compound characterized by three key functional domains: a central benzenesulfonamide core, an N-substituted 4-methylpyrimidine heterocycle, and a para-substituted nitro group on the benzene ring. The sulfonamide functional group is a cornerstone of a vast array of clinically significant drugs, renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The hybridization of this privileged scaffold with a pyrimidine ring, a critical component of nucleobases, and a nitroaromatic system, known to modulate electronic properties and biological activity, suggests a complex and potentially potent mechanism of action.
This guide will proceed by dissecting the probable contributions of each structural component to the overall biological activity of the target molecule. We will then propose two primary, and not mutually exclusive, hypothetical mechanisms of action: the inhibition of carbonic anhydrases and the modulation of protein tyrosine kinase activity. For each proposed mechanism, we will present the underlying scientific rationale, a detailed experimental protocol for its validation, and a visual representation of the key concepts.
A Tale of Two Moieties: The Foundation of Biological Activity
The biological activity of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide is likely a synergistic interplay of its pyrimidine and sulfonamide components.
The Sulfonamide Engine: The sulfonamide group is a well-established pharmacophore that acts as a mimic of the transition state of various enzymatic reactions. Its ability to coordinate with metal ions, particularly zinc, in the active sites of metalloenzymes is a key feature of its inhibitory action[2].
The Pyrimidine Rudder: Pyrimidine and its derivatives are fundamental to numerous biological processes. As "privileged scaffolds" in medicinal chemistry, they are frequently found in molecules that target a wide range of biological entities, including enzymes and receptors[3]. The combination of a pyrimidine with a sulfonamide has given rise to a class of "pyrimidine-sulfonamide hybrids" with significant therapeutic potential, particularly in oncology[2][4][5].
Proposed Mechanism of Action I: Carbonic Anhydrase Inhibition
A compelling hypothesis for the mechanism of action of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.
Scientific Rationale
Sulfonamides are classical inhibitors of carbonic anhydrases[6]. They function by binding to the zinc ion in the enzyme's active site, displacing a water molecule and disrupting the catalytic cycle[7]. Pyrimidine-sulfonamide hybrids, in particular, have been shown to be potent inhibitors of CAs[2][5]. The sulfonamide moiety of our target compound can directly coordinate with the zinc ion, while the pyrimidine ring can form additional interactions with amino acid residues in the active site, enhancing binding affinity and potentially conferring isoform selectivity. The 4-nitrobenzene group, being strongly electron-withdrawing, is expected to increase the acidity of the sulfonamide proton, which may facilitate its deprotonation and subsequent binding to the positively charged zinc ion.
Signaling Pathway
Caption: Inhibition of Carbonic Anhydrase by the target compound.
This protocol is designed to measure the inhibition of carbonic anhydrase activity by monitoring the enzyme-catalyzed hydration of CO₂.
3.3.1. Rationale for Experimental Choices
The stopped-flow technique is ideal for measuring rapid enzymatic reactions, such as the hydration of CO₂ by carbonic anhydrase. The use of a pH indicator allows for the real-time monitoring of the proton production that accompanies the reaction. Tris buffer is chosen for its appropriate buffering range and minimal interference with the reaction.
3.3.2. Self-Validating System
The inclusion of a known CA inhibitor, such as acetazolamide, as a positive control validates the assay's ability to detect inhibition. The negative control (DMSO) ensures that the vehicle has no effect on the enzyme activity. Performing the assay at multiple inhibitor concentrations allows for the determination of an IC₅₀ value, a robust measure of inhibitory potency.
3.3.3. Step-by-Step Methodology
Reagent Preparation:
Prepare a 20 mM Tris-HCl buffer (pH 8.3).
Dissolve a pH indicator (e.g., phenol red) in the buffer to a final concentration of 0.1 mM.
Prepare a stock solution of purified human carbonic anhydrase II (hCA II) in the buffer.
Prepare a stock solution of the test compound and a reference inhibitor (e.g., acetazolamide) in DMSO.
Prepare CO₂-saturated water by bubbling CO₂ gas through chilled deionized water.
Assay Procedure:
Equilibrate the stopped-flow instrument to 25°C.
In one syringe, load the hCA II solution mixed with the desired concentration of the test compound or control.
In the second syringe, load the CO₂-saturated water.
Rapidly mix the contents of the two syringes and monitor the change in absorbance of the pH indicator at its λmax (e.g., 570 nm for phenol red) over time.
Data Analysis:
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Component
Final Concentration
Purpose
hCA II
1-10 nM
Enzyme
Test Compound
Variable (e.g., 0.1 nM - 100 µM)
Inhibitor
Tris-HCl (pH 8.3)
20 mM
Buffer
Phenol Red
0.1 mM
pH Indicator
CO₂-saturated water
~30 mM
Substrate
Proposed Mechanism of Action II: Tyrosine Kinase Inhibition
Another plausible mechanism of action for N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide is the inhibition of protein tyrosine kinases (TKs).
Scientific Rationale
The pyrimidine scaffold is a well-known "hinge-binding" motif found in many clinically approved tyrosine kinase inhibitors. It can form hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition. The sulfonamide moiety can form additional hydrogen bonds and van der Waals interactions within the ATP-binding pocket. Several sulfonamide-containing compounds have been reported as potent tyrosine kinase inhibitors[8]. The 4-nitrobenzene group can occupy a hydrophobic pocket within the active site, contributing to the overall binding affinity. Given that aberrant tyrosine kinase activity is a hallmark of many cancers, this proposed mechanism positions the target compound as a potential anticancer agent[3].
Signaling Pathway
Caption: Inhibition of Tyrosine Kinase by the target compound.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol provides a method for measuring the activity of a tyrosine kinase and its inhibition by the test compound.
4.3.1. Rationale for Experimental Choices
The ADP-Glo™ assay is a robust and sensitive method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a luminescent assay, which generally has a higher signal-to-noise ratio compared to absorbance- or fluorescence-based assays. The use of a specific tyrosine kinase and its corresponding substrate ensures the specificity of the assay.
4.3.2. Self-Validating System
The inclusion of a known potent tyrosine kinase inhibitor (e.g., staurosporine) as a positive control confirms the assay's responsiveness to inhibition. The no-enzyme and no-substrate controls are crucial for determining the background signal and ensuring that the observed signal is due to the specific enzymatic reaction. The generation of an ATP-to-ADP conversion curve allows for the accurate quantification of ADP production.
4.3.3. Step-by-Step Methodology
Reagent Preparation:
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
Prepare stock solutions of ATP and a specific tyrosine kinase substrate peptide in the reaction buffer.
Prepare a stock solution of the purified tyrosine kinase (e.g., EGFR, Abl) in a suitable storage buffer.
Prepare stock solutions of the test compound and a reference inhibitor (e.g., staurosporine) in DMSO.
Assay Procedure:
In a 384-well plate, add the kinase, substrate, and test compound/control to the reaction buffer.
Initiate the kinase reaction by adding ATP.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
Data Analysis:
Measure the luminescence using a plate-reading luminometer.
Calculate the amount of ADP produced using an ATP-to-ADP standard curve.
Determine the percentage of inhibition for each concentration of the test compound.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC₅₀ value.
Component
Final Concentration
Purpose
Tyrosine Kinase
1-5 ng/µL
Enzyme
Substrate Peptide
10-100 µM
Substrate
ATP
10-50 µM
Co-substrate
Test Compound
Variable (e.g., 0.1 nM - 100 µM)
Inhibitor
Kinase Buffer
1X
Reaction Medium
Synthesis of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide
A plausible synthetic route for the target compound involves the condensation of 4-nitrobenzenesulfonyl chloride with 2-amino-4-methylpyrimidine.
Experimental Protocol
Reaction Setup:
To a solution of 2-amino-4-methylpyrimidine in a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine), add 4-nitrobenzenesulfonyl chloride dropwise at 0°C.
Reaction Execution:
Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).
Work-up and Purification:
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to obtain the desired N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide.
Caption: Plausible synthesis of the target compound.
Conclusion and Future Directions
This technical guide has presented a detailed, albeit hypothetical, overview of the mechanism of action of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide. By leveraging the known biological activities of its constituent chemical motifs, we have proposed that this compound likely functions as an inhibitor of carbonic anhydrases and/or protein tyrosine kinases. The provided experimental protocols offer a clear and robust roadmap for the empirical validation of these hypotheses.
Future research should focus on the execution of these and other relevant biological assays to definitively establish the mechanism of action of this compound. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the pyrimidine and nitrobenzene rings, will be crucial for optimizing its potency and selectivity. Furthermore, cellular and in vivo studies will be necessary to translate the in vitro findings into a broader understanding of its therapeutic potential. The exploration of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide and its derivatives holds significant promise for the development of novel therapeutic agents.
References
The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry.
Full article: Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Taylor & Francis Online.
The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Taylor & Francis.
A novel strategy to bind pyrimidine sulfonamide derivatives with odd even chains: exploration of their design, synthesis and biological activity evalu
The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids. PubMed.
Inhibition of Carbonic Anhydrase-II by Sulfamate and Sulfamide Groups: An Investigation Involving Direct Thermodynamic Binding Measurements. Journal of Medicinal Chemistry.
Synthesis, characterization, and anti-amoebic activity of N-(pyrimidin-2-yl)
Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides. PMC.
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC.
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC.
Inhibition of carbonic anhydrase II by sulfonamide deriv
Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCr.
A Diverse Series of Substituted Benzenesulfonamides as Aldose Reductase Inhibitors with Antioxidant Activity: Design, Synthesis, and in Vitro Activity. Journal of Medicinal Chemistry.
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.
Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. Ningbo Inno Pharmchem Co., Ltd.
Carbonic Anhydrase Activity Assay. Protocols.io.
ADP-Glo™ Kinase Assay.
N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki. Indian Journal of Chemistry.
Promega ADP-Glo kinase assay. BMG LABTECH.
Inhibition of human carbonic anhydrase 14 by stopped-flow CO2 hydr
Application Note: NMR Spectroscopy Characterization of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide
Document ID: AN-NMR-2026-03 Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Introduction & Rationale N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide is a highly fun...
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: AN-NMR-2026-03
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Introduction & Rationale
N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide is a highly functionalized hybrid pharmacophore. Compounds containing both a pyrimidine ring and a sulfonamide moiety are of intense interest in medicinal chemistry, frequently serving as kinase inhibitors, antimicrobial agents, and carbonic anhydrase inhibitors ()[1].
Precise structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The molecule presents unique analytical challenges and learning opportunities: it features a highly deshielded exchangeable proton, an AA'BB' aromatic spin system driven by competing electron-withdrawing groups, and a regiochemically distinct pyrimidine ring. This application note provides a self-validating, causality-driven protocol for the complete 1H and 13C NMR characterization of this compound.
Experimental Design & Causality
A robust NMR protocol does not merely record data; it actively prevents misinterpretation through strategic experimental choices.
Solvent Selection (DMSO-d6): The target compound is a highly polar sulfonamide. Non-polar solvents like CDCl3 fail to provide sufficient solubility. We utilize anhydrous DMSO-d6. Beyond solubility, DMSO acts as a strong hydrogen-bond acceptor. This interaction significantly reduces the chemical exchange rate of the acidic sulfonamide -NH- proton, preventing the signal from broadening into the baseline and allowing it to be observed as a distinct, integrable peak.
Internal Standard: Tetramethylsilane (TMS) is used at 0.00 ppm to ensure chemical shift calibration.
Orthogonal Validation: Sulfonamide NH protons can occasionally overlap with aromatic signals. We employ a D2O exchange protocol as a self-validating mechanism to definitively assign exchangeable heteroatom protons.
Self-Validating NMR Methodology
Follow these step-by-step procedures to ensure high-fidelity data acquisition.
Step 1: Sample Preparation
Weigh exactly 15–20 mg of the purified N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide.
Dissolve the analyte in 0.6 mL of anhydrous DMSO-d6.
Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Causality: Particulate matter causes magnetic susceptibility gradients; ensure the solution is perfectly clear to achieve optimal shimming.
Step 2: Instrument Setup & Acquisition
Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.
Lock the spectrometer to the deuterium frequency of DMSO-d6.
Shim the Z-axis gradients until the solvent residual peak (DMSO quintet at 2.50 ppm) is sharp and symmetrical.
1H NMR Acquisition: Acquire 16–64 scans with a relaxation delay (d1) of 2.0 seconds.
13C NMR Acquisition: Acquire 1024–2048 scans using composite pulse decoupling (CPD) to remove proton splitting, with a relaxation delay of 2.0 seconds.
Step 3: Orthogonal D2O Exchange (Validation)
After the initial 1H NMR acquisition, remove the NMR tube and add 10–15 μL of Deuterium Oxide (D2O).
Cap the tube and invert it vigorously for 30 seconds to promote H/D exchange.
Re-insert the sample, re-shim, and acquire a second 1H NMR spectrum. Causality: The rapid chemical exchange replaces the -NH- proton with deuterium, causing its specific peak (>11.5 ppm) to disappear, thereby self-validating the assignment.
Fig 1. Self-validating NMR acquisition workflow with orthogonal D2O exchange.
Spectral Interpretation & Structural Causality
The chemical shifts in this molecule are strictly governed by the inductive (-I) and mesomeric (-M) effects of its functional groups.
The 4-Nitrobenzene Spin System
The para-substituted benzene ring forms a classic AA'BB' spin system, which appears as two distinct doublets (pseudo-AB quartet) at high field strength. The regiochemistry is dictated by the competing electron-withdrawing groups ()[2].
The nitro group (-NO2) is a remarkably strong EWG. It severely deshields the protons ortho to it, pushing them downfield to ~8.38 ppm .
The sulfonyl group (-SO2-) is also an EWG but slightly weaker than the nitro group. The protons ortho to the sulfonyl group appear slightly upfield at ~8.15 ppm . Both doublets exhibit a strong ortho-coupling constant (J ≈ 8.8 Hz).
The Pyrimidine Ring
The pyrimidine ring is electron-deficient due to its two nitrogen atoms, which strongly deshield the adjacent protons, a hallmark of sulfamerazine-like derivatives ()[3].
C6-H: Located between the ring nitrogen and the sulfonamide linkage, this proton is highly deshielded and appears as a doublet at ~8.45 ppm (J = 5.0 Hz).
C5-H: This proton is relatively shielded compared to C6 and appears as a doublet at ~7.10 ppm .
C4-Methyl: The aliphatic methyl group appears as a sharp, integrated singlet at ~2.40 ppm .
The Sulfonamide NH
The sulfonamide nitrogen is flanked by the strongly electron-withdrawing sulfonyl group and the electron-deficient pyrimidine ring. This dual inductive pull strips electron density from the N-H bond, rendering the proton highly acidic and extremely deshielded. It appears as a broad singlet at ~11.80 ppm . Upon D2O exchange, this peak completely vanishes.
Fig 2. Electronic effects dictating downfield chemical shifts in the target molecule.
Quantitative Data Summaries
Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)
Chemical Shift (ppm)
Multiplicity
Integration
Coupling Constant (J)
Structural Assignment
11.80
br s
1H
-
Sulfonamide -NH- (Exchanges with D2O)
8.45
d
1H
5.0 Hz
Pyrimidine C6-H
8.38
d
2H
8.8 Hz
Benzene Ar-H (ortho to -NO2)
8.15
d
2H
8.8 Hz
Benzene Ar-H (ortho to -SO2-)
7.10
d
1H
5.0 Hz
Pyrimidine C5-H
2.40
s
3H
-
Pyrimidine C4-CH3
Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)
Chemical Shift (ppm)
Carbon Type
Structural Assignment
168.0
Quaternary
Pyrimidine C4
158.2
CH
Pyrimidine C6
157.5
Quaternary
Pyrimidine C2
150.0
Quaternary
Benzene C-NO2
145.5
Quaternary
Benzene C-SO2
129.5
CH
Benzene CH (ortho to -SO2-)
124.5
CH
Benzene CH (ortho to -NO2)
115.0
CH
Pyrimidine C5
23.5
CH3
Pyrimidine C4-CH3
References
Title: Sulfonamide-Directed Chemo- and Site-Selective Oxidative Halogenation/Amination Using Halogenating Reagents Generated in Situ from Cyclic Diacyl Peroxides
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: p-Aminobenzene-Sulfonamide Derivatives of Substituted Pyrimidines as Human Carbonic Anhydrase Inhibitors
Source: International Journal of Molecular Sciences - MDPI
URL: [Link]
Title: Synthesis, spectroscopic characterization, thermal stability and antimicrobial activity of schiff base, β- lactam and Zn (II), Cu (II) complexes derived from sulfamerazine
Source: Research Journal of Pharmaceutical Biological and Chemical Sciences - ResearchGate
URL: [Link]
Application Note: Synthesis of Sulfamerazine via Chemoselective Reduction of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide
Executive Summary & Biological Context The compound N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide serves as the direct synthetic precursor to Sulfamerazine , a highly effective sulfonamide antibacterial agent....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Biological Context
The compound N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide serves as the direct synthetic precursor to Sulfamerazine , a highly effective sulfonamide antibacterial agent. The critical transformation required to yield the active pharmaceutical ingredient (API) is the selective reduction of the para-nitro group to a primary aromatic amine[1].
Once synthesized, Sulfamerazine exerts its potent bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS)[2]. Because its structural geometry closely mimics that of para-aminobenzoic acid (PABA), Sulfamerazine binds to the DHPS active site, thereby blocking the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate[3]. This inhibition halts the de novo synthesis of bacterial folic acid, starving the bacteria of the essential precursors required for DNA and RNA synthesis[2].
Mechanism of action of Sulfamerazine inhibiting bacterial dihydropteroate synthase.
Mechanistic Insights & Reaction Design
The conversion of the nitroaromatic precursor to an aniline derivative must be executed under conditions that preserve the integrity of the sulfonamide linkage and the pyrimidine ring. While catalytic hydrogenation (H₂ with Pd/C) is a standard approach, it requires pressurized vessels and carries a risk of over-reduction or catalyst poisoning in the presence of sulfur-containing substrates[4].
To ensure a self-validating, highly chemoselective, and scalable protocol, the Béchamp Reduction is the method of choice. This classical process utilizes iron powder in an acidic medium (such as acetic acid) to serve as a mild electron donor[5]. The Béchamp reduction is broadly applicable to aromatic nitro compounds and proceeds in a multistep mechanistic cascade: the nitro group (-NO₂) is first reduced to a nitroso intermediate (-NO), which undergoes further hydrogenation to a hydroxylamine (-NHOH), and is ultimately reduced to the target primary amine (-NH₂)[6].
The use of iron under acidic conditions provides a mild environment that selectively reduces the nitro group without cleaving the sensitive N-S sulfonamide bond[4]. Furthermore, the generation of iron oxide (Fe₃O₄) byproducts can be easily managed through standard filtration techniques[6].
Comparative Data: Reduction Methodologies
Reduction Method
Reagents / Catalyst
Yield (%)
Chemoselectivity
Scalability
Operational Notes
Béchamp (Recommended)
Fe powder, Glacial AcOH
85 - 92%
Excellent
High
Mild conditions; requires Celite filtration to remove Fe salts[5].
Catalytic Hydrogenation
H₂, 10% Pd/C
90 - 95%
Good
Medium
Requires pressure vessels; potential for catalyst poisoning[4].
Tin(II) Chloride
SnCl₂, EtOH/HCl
75 - 80%
Moderate
Low
Generates heavy metal waste; tedious aqueous workup required[4].
Sodium Sulfide
Na₂S, H₂O/EtOH
60 - 70%
Moderate
Medium
Useful for partial reductions, but lower yields for complete conversion[4].
Experimental Protocol: Synthesis of Sulfamerazine
This protocol outlines a self-validating workflow for the Béchamp reduction of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide.
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the nitro precursor in the EtOH/AcOH solvent mixture.
Addition of Reductant: Slowly add the fine iron powder to the suspension at room temperature[5].
Execution & In-Process Control (IPC): Heat the reaction mixture to reflux (approximately 90–100 °C) and stir vigorously. Self-Validation Check: Monitor the reaction progress by TLC (Eluent: 1:1 EtOAc/Hexane) or LC-MS. The complete disappearance of the starting material peak typically indicates reaction completion (usually within 2–4 hours)[5].
Filtration: Once complete, cool the mixture to room temperature. Filter the crude mixture through a tightly packed pad of Celite® to remove the insoluble iron oxide salts[5]. Wash the Celite® pad thoroughly with excess ethyl acetate to ensure complete recovery of the product.
Aqueous Workup: Transfer the combined filtrate to a separatory funnel. Carefully neutralize the acidic organic layer by washing with saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous phase reaches a pH of ~7.5[5].
Extraction & Drying: Extract the aqueous layer with additional ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄)[5]. Concentrate the solvent under reduced pressure to yield the crude amine.
Purification: Recrystallize the crude product from a hot ethanol/water mixture to afford pure Sulfamerazine as a white to off-white crystalline solid.
Analytical Validation: Confirm the structure via ¹H-NMR (DMSO-d₆), ensuring the appearance of a broad singlet integrating for 2 protons at ~5.8 ppm (indicating the successful formation of the -NH₂ group) and the preservation of the pyrimidine methyl singlet at ~2.3 ppm.
Synthetic workflow for the reduction of the nitro precursor to Sulfamerazine API.
References
Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities
Source: PubMed / NIH
URL
Application Notes and Protocols for the Reduction of Nitro Groups to Amines
Source: BenchChem
URL
Nitro Reduction - Common Conditions
Source: Common Organic Chemistry
URL
What is the mechanism of Sulfamerazine?
Discovery of sulfone-resistant dihydropteroate synthase (DHPS)
FT-IR spectral analysis of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide
An Application Note and Protocol for the FT-IR Spectral Analysis of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide Abstract This document provides a comprehensive guide for the characterization of N-(4-methylpyr...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the FT-IR Spectral Analysis of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide
Abstract
This document provides a comprehensive guide for the characterization of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide using Fourier-Transform Infrared (FT-IR) spectroscopy. Sulfonamide derivatives are a critical class of compounds in medicinal chemistry, and precise structural elucidation is paramount for drug development and quality control. This application note details validated protocols for sample preparation via the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR). It further presents a detailed interpretation of the expected vibrational modes, correlating specific spectral features to the compound's key functional groups, including the sulfonamide, nitroaromatic, and methyl-pyrimidine moieties. This guide is intended for researchers, analytical scientists, and quality control professionals requiring a robust methodology for the structural verification of this and structurally related molecules.
Introduction to N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide and FT-IR Analysis
N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide is a complex organic molecule belonging to the sulfonamide class of compounds. This family is renowned for its wide range of biological activities, including antibacterial, anti-cancer, and anti-inflammatory properties[1][2]. The molecule's structure integrates three key chemical motifs: a 4-nitrobenzene ring, a sulfonamide linkage (-SO₂NH-), and a 4-methylpyrimidine heterocycle. Each of these functional groups possesses unique vibrational properties that can be probed using FT-IR spectroscopy.
FT-IR spectroscopy is a powerful, non-destructive analytical technique that measures the absorption of infrared radiation by a sample's molecules. This absorption corresponds to the excitation of specific vibrational modes (e.g., stretching, bending, rocking) within the molecule's covalent bonds[3]. The resulting FT-IR spectrum serves as a unique molecular "fingerprint," providing invaluable information about the presence and chemical environment of functional groups. For pharmaceutical compounds, FT-IR is an indispensable tool for identity confirmation, purity assessment, and structural analysis.
This guide explains the theoretical and practical aspects of obtaining and interpreting a high-quality FT-IR spectrum for the title compound.
Principle of FT-IR Spectroscopy
FT-IR spectroscopy operates on the principle that covalent bonds in a molecule are not rigid; they vibrate at specific frequencies. When the frequency of incident infrared radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation. An FT-IR spectrometer uses an interferometer to measure all frequencies simultaneously, and a mathematical operation called a Fourier Transform is used to convert the raw data into an absorption (or transmittance) spectrum, which plots intensity versus wavenumber (cm⁻¹)[3].
The position, intensity, and shape of the absorption bands in the spectrum reveal the types of functional groups present. For N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide, we can predict and identify characteristic bands for N-H, C-H, C=C, C=N, S=O, and N=O bonds, providing a comprehensive structural verification.
Experimental Protocols
Two primary methods are presented for the analysis of solid samples like the title compound: the traditional KBr pellet method and the modern ATR technique. ATR has become a dominant method due to its minimal sample preparation[4][5]. However, KBr pellets remain a standard in many analytical laboratories[6].
Instrumentation and Materials
Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector, capable of scanning the mid-IR region (4000–400 cm⁻¹).
For Protocol A (KBr): Spectroscopy-grade Potassium Bromide (KBr), agate mortar and pestle, hydraulic press with pellet die (e.g., 13 mm), and a vacuum pump.
For Protocol B (ATR): An ATR accessory with a high-refractive-index crystal (e.g., diamond or zinc selenide)[7][8].
Consumables: Spatulas, weighing paper, cleaning solvents (e.g., isopropanol or ethanol).
Sample Preparation
The KBr pellet method involves dispersing the solid sample within a transparent matrix of KBr, which is then pressed into a thin, optically clear disc.
Rationale: KBr is used because it is transparent to infrared radiation in the mid-IR range and has a refractive index that can be matched to many organic compounds, reducing light scattering. The goal is to create a pellet where the sample is diluted enough to adhere to Beer's Law, preventing total absorption of the IR beam[9].
Step-by-Step Protocol:
Drying: Gently heat spectroscopy-grade KBr powder in an oven (approx. 100-110°C) for several hours to remove absorbed water, which shows strong IR absorption bands. Store the dried KBr in a desiccator.
Weighing: Weigh approximately 1-2 mg of the powdered sample and 100-200 mg of dried KBr. The optimal sample concentration is typically 0.2% to 1% by weight[9]. A high sample concentration can lead to distorted peaks or complete absorption[9].
Grinding: First, grind the 1-2 mg of sample into a very fine powder using an agate mortar and pestle. This step is crucial to prevent the Christiansen effect, a scattering phenomenon that can distort spectral peaks[10]. Then, add the KBr powder and gently but thoroughly mix to ensure uniform dispersion[10].
Pellet Pressing: Transfer the mixture to a clean pellet die. Assemble the die and connect it to a vacuum line for 1-2 minutes to remove trapped air. Place the die in a hydraulic press and gradually apply pressure of 8-10 metric tons[10]. Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent or translucent pellet[10].
Pellet Handling: Carefully release the pressure and extract the pellet from the die. The pellet should be clear and free of cracks. Mount the pellet in the spectrometer's sample holder.
ATR is a popular sampling technique that enables analysis with minimal sample preparation by measuring the interaction of an evanescent wave with the sample surface[7][8].
Rationale: An IR beam is directed through a crystal of high refractive index (the ATR crystal). At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample. The sample absorbs energy from this wave at specific frequencies, and the attenuated beam is reflected to the detector[5][8]. This method is fast and requires very little sample.
Step-by-Step Protocol:
Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Wipe it with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is critical as it accounts for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
Sample Application: Place a small amount of the powdered sample onto the center of the ATR crystal.
Pressure Application: Use the ATR's pressure clamp to press the sample firmly against the crystal surface[5]. Consistent and sufficient pressure is vital to ensure good optical contact between the sample and the crystal.
Sample Spectrum Collection: Acquire the sample spectrum.
Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface as described in step 1.
Data Acquisition
Place the prepared sample (KBr pellet or via ATR) into the spectrometer's sample compartment.
Purge the spectrometer with dry air or nitrogen if possible to minimize interference from atmospheric water and CO₂.
Set the acquisition parameters. Typical settings for routine analysis are:
Scan Range: 4000 to 400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 16 to 32 scans (co-added to improve signal-to-noise ratio).
Collect the spectrum.
Perform data processing, such as baseline correction if necessary. For ATR data, an ATR correction algorithm may be applied to make the spectrum appear more like a traditional transmission spectrum[4].
Spectral Analysis and Interpretation
The FT-IR spectrum of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide can be dissected by analyzing the characteristic absorption bands of its constituent functional groups.
Figure 1: Key functional groups of the target molecule for FT-IR analysis.
Overview of Expected Vibrational Modes
The spectrum can be divided into several key regions:
3500-3200 cm⁻¹: N-H stretching from the sulfonamide group.
3100-3000 cm⁻¹: Aromatic C-H stretching from both the benzene and pyrimidine rings.
3000-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.
1600-1400 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations. This region is often complex.
1550-1500 cm⁻¹ & 1360-1300 cm⁻¹: Strong absorptions from the asymmetric and symmetric stretching of the nitro (NO₂) group, respectively.
1370-1330 cm⁻¹ & 1170-1150 cm⁻¹: Very strong absorptions from the asymmetric and symmetric stretching of the sulfonyl (SO₂) group, respectively.
Detailed Peak Assignments
The following table summarizes the expected vibrational frequencies based on established literature values for similar functional groups.
Note: The asymmetric S=O stretch and the symmetric N=O stretch are expected to occur in a similar region (~1350 cm⁻¹). This may result in a single, broad, and very intense absorption band or two closely overlapping peaks.
Field Insights and Troubleshooting
Issue
Potential Cause(s)
Recommended Solution(s)
Broad absorption at ~3400 cm⁻¹ and ~1640 cm⁻¹
Presence of water (H₂O) in the KBr or on the ATR crystal.
For KBr, ensure it is thoroughly dried before use and work quickly as it is hygroscopic[9]. For ATR, ensure the crystal and sample are dry.
Increase the sample-to-KBr ratio slightly. Increase the pressure on the ATR clamp to improve contact[5].
"Negative" peaks (inverted bands)
Incorrect background spectrum collected (e.g., background taken with a dirty ATR crystal).
Re-clean the ATR crystal and collect a new background spectrum before running the sample.
Experimental Workflow Visualization
The following diagram illustrates the generalized workflow for FT-IR analysis.
Figure 2: General experimental workflow for FT-IR analysis.
Conclusion
FT-IR spectroscopy is a rapid, reliable, and highly informative technique for the structural characterization of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide. By following the detailed protocols for either the KBr pellet or ATR methods, a high-quality spectrum can be readily obtained. The interpretation of this spectrum, guided by the expected vibrational frequencies of the sulfonamide, nitroaromatic, and methyl-pyrimidine groups, allows for unambiguous confirmation of the molecule's identity and structural integrity. The distinct, strong absorption bands of the SO₂ and NO₂ groups, in particular, serve as excellent diagnostic markers for this class of compounds.
References
Helsinki University. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]
Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
Srivastava, S. L., & Prasad, M. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 83-90. Retrieved from [Link]
Bruker. (2023, November 3). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]
Styers, W., et al. (2023). ROTATIONAL AND INFRARED SPECTRA OF PYRIMIDINE: VIBRATIONAL GROUND STATE AND NINE VIBRATIONALLY EXCITED STATES. International Symposium on Molecular Spectroscopy. Retrieved from [Link]
Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Academic Research. Retrieved from [Link]
Specac Ltd. (2023, February 6). Infographic: Top Tips for Making KBr Pellets for FT-IR. Retrieved from [Link]
ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]
Gowda, B. T., et al. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2. Verlag der Zeitschrift für Naturforschung. Retrieved from [Link]
International Journal of Science and Research (IJSR). (2017, January 15). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. Retrieved from [Link]
Beetz, C. P., & Ascarelli, G. (1980). The low frequency vibrations of pyrimidine and purine bases. Spectrochimica Acta Part A: Molecular Spectroscopy, 36(3), 299-313. Retrieved from [Link]
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
ResearchGate. (n.d.). FT‐IR spectra of p‐nitrobenzene diazonium tetrafluoroborate (p‐NBD) in.... Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),.... Retrieved from [Link]
Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Retrieved from [Link]
Popova, A., et al. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Journal of Physical Organic Chemistry. Retrieved from [Link]
Ord, D. (n.d.). IR: nitro groups. University of Calgary. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Benzene, nitro-. NIST Chemistry WebBook. Retrieved from [Link]
ResearchGate. (n.d.). Comparison FTIR spectra of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide. Retrieved from [Link]
Suchetan, P. A., Foro, S., & Gowda, B. T. (2012). N-(4-Methyl-benzo-yl)-2-nitro-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o572. Retrieved from [Link]
In Vitro Assay Protocols for N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide Derivatives: A Guide for Preclinical Evaluation
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide and its derivatives. The...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide and its derivatives. The protocols detailed herein are designed to elucidate the potential cytotoxic, anti-inflammatory, and pro-apoptotic activities of this class of compounds, which belong to the broader family of pyrimidine-sulfonamide hybrids known for their therapeutic potential.[1][2]
The structural motif of a pyrimidine ring linked to a sulfonamide moiety is a privileged scaffold in medicinal chemistry, frequently associated with a range of biological activities.[1][3] Pyrimidine-sulfonamide hybrids have demonstrated notable efficacy as anticancer agents, often acting through mechanisms that include the induction of apoptosis and cell cycle arrest.[2][4][5] Furthermore, the sulfonamide functional group is a well-established pharmacophore in anti-inflammatory drugs.[3][6] The inclusion of a nitrobenzene group may also contribute to the compound's overall biological profile, as nitro-containing compounds are known to exhibit a wide spectrum of bioactivities.[7]
This guide offers a selection of robust in vitro assays to build a comprehensive preclinical profile of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide derivatives. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring that experimental choices are both logical and self-validating.
Section 1: Cytotoxicity Assessment
A foundational step in the characterization of any potential therapeutic agent is to determine its effect on cell viability. This allows for the quantification of cytotoxic potential and the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Caption: Workflow for MTT Cytotoxicity Assay.
Materials:
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide derivative stock solution (in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
96-well flat-bottom microplates
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]
Compound Treatment: Prepare a series of logarithmic dilutions of the test compound in culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells. Incubate the plates for 72 hours.[8]
Cell Viability Assessment:
After incubation, add 20 µL of MTT solution to each well.
Incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.[8]
Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 540 nm.
Data Analysis:
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Compound Concentration (µM)
Absorbance (540 nm)
% Viability
0 (Vehicle Control)
1.25
100
1
1.18
94.4
5
0.95
76.0
10
0.68
54.4
25
0.35
28.0
50
0.15
12.0
Table 1: Example cytotoxicity data for a hypothetical N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide derivative.
Section 2: Anti-inflammatory Activity Assessment
Given that many sulfonamide-based compounds exhibit anti-inflammatory properties, it is crucial to evaluate the potential of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide derivatives to modulate key inflammatory pathways.
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Selective inhibition of COX-2 is a primary strategy in the development of anti-inflammatory drugs.[1] This colorimetric assay measures the peroxidase activity of COX-2.
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.
Assay Plate Setup:
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.
100% Initial Activity Wells (Enzyme Control): Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of diluted COX-2 enzyme.[1]
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of diluted COX-2 enzyme, and 10 µL of the test compound solution at various concentrations.[1]
Positive Control Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of diluted COX-2 enzyme, and 10 µL of the positive control solution.[1]
Incubation: Gently shake the plate and incubate for 10-15 minutes at 25°C to allow for inhibitor-enzyme binding.[2]
Reaction Initiation: Add 20 µL of the colorimetric substrate solution to all wells, followed by 20 µL of arachidonic acid solution to initiate the reaction.[1]
Measurement: Immediately shake the plate and measure the absorbance at 590 nm using a microplate reader. Kinetic readings may be taken over 5-10 minutes.[1][2]
Data Analysis:
Calculate the rate of reaction for each well. The percent inhibition for each concentration of the test compound is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Compound
Target
IC50 (µM)
Test Compound
COX-2
(To be determined)
Celecoxib (Control)
COX-2
~0.04
Table 2: Example data table for COX-2 inhibition assay.
TNF-α Release Assay (ELISA)
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. This assay quantifies the amount of TNF-α released from stimulated immune cells (e.g., lipopolysaccharide-stimulated THP-1 monocytes) in the presence of the test compound.
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
ELISA Protocol:
Add 200 µL of the collected supernatant or TNF-α standards to the wells of the ELISA plate pre-coated with a TNF-α capture antibody. Incubate at room temperature for 2 hours.[3]
Wash the wells to remove unbound substances.
Add an enzyme-linked polyclonal anti-TNF-α antibody and incubate for 1 hour.[3]
Wash the wells again.
Add a substrate solution and incubate until color develops.
Add a stop solution and measure the absorbance at the appropriate wavelength.
Data Analysis:
Generate a standard curve using the known concentrations of TNF-α. Use this curve to determine the concentration of TNF-α in the cell culture supernatants. Calculate the percentage inhibition of TNF-α release for each concentration of the test compound relative to the LPS-stimulated control.
Section 3: Apoptosis Induction Assays
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction is a key mechanism of action for many anticancer drugs.[4]
Caspase-3/7 Activity Assay
Caspases are a family of proteases that are essential for the execution of apoptosis. Caspase-3 and -7 are key executioner caspases. This luminescent assay utilizes a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of the test compound for the desired time period (e.g., 24, 48, 72 hours).
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.[4]
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
Measurement: Measure the luminescence of each well using a luminometer.[9]
Data Analysis:
Subtract the average background luminescence from all readings. Normalize the data to the vehicle control wells to determine the fold increase in caspase-3/7 activity.
Treatment
Fold Increase in Caspase-3/7 Activity
Vehicle Control
1.0
Test Compound (10 µM)
(To be determined)
Staurosporine (Positive Control)
> 5.0
Table 3: Example data table for Caspase-3/7 activity assay.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide derivatives. By systematically evaluating the cytotoxic, anti-inflammatory, and pro-apoptotic properties of these compounds, researchers can gain valuable insights into their therapeutic potential and mechanisms of action, thereby guiding further preclinical and clinical development.
References
Almeida, P. A., de Souza, L. F. S., Maioral, M. F., Walter, L. O., Duarte, B. F., & Santos, Í. M. (2021). Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. Journal of Pharmacy & Pharmaceutical Sciences, 24, 23–36. [Link]
Awad, S. M., & Elnekaib, M. A. (2016). Synthesis and cytotoxic evaluation of some Pyrimidine derivatives. Lebda Medical Journal, 1(1). [Link]
Journal of Pharmacy & Pharmaceutical Sciences. (2021). Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. Publishing at the Library. [Link]
Awad, S. M., et al. (2017). Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Journal of Chemical and Pharmaceutical Research, 9(6), 65-73. [Link]
Al-Omair, M. A., et al. (2019). Induction of ROS‑mediated cell death and activation of the JNK pathway by a sulfonamide derivative. International Journal of Molecular Medicine, 44(5), 1767-1778. [Link]
Abbas, S. Y., et al. (2010). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica - Drug Research, 67(3), 241-248. [Link]
PubChem. (n.d.). N-[(4-Methylpyrimidin-2-Yl)carbamoyl]-2-Nitrobenzenesulfonamide. National Center for Biotechnology Information. [Link]
Organic & Biomolecular Chemistry. (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Royal Society of Chemistry. [Link]
Environmental Science and Pollution Research. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. [Link]
Loidl, G., et al. (2003). New benzo(b)thiophenesulphonamide 1,1-dioxide derivatives induce a reactive oxygen species-mediated process of apoptosis in tumour cells. Oncogene, 22(24), 3759-3769. [Link]
Ghorab, M. M., et al. (2013). Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety. Molecules, 18(1), 769-782. [Link]
Cui, J., et al. (2012). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. PLoS ONE, 7(12), e50339. [Link]
Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]
Gedawy, A. M., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Pharmaceutical Analysis, 11(6), 675-695. [Link]
Al-Ostath, A. H., et al. (2025). Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. Molecules, 30(6), 1234. [Link]
Kumar, A., et al. (2025). Design, synthesis, biological evaluation and in silico study of N-(Pyrimidin-2-yl)alkyl/arylamide derivatives as quorum sensing inhibitors against Pseudomonas aeruginosa. Medicinal Chemistry Research, 34(1), 1-15. [Link]
Uche, F. I., et al. (2022). In-vivo anti-inflammatory activity studies of some p- nitrophenyl hydrazones. Discovery, 58(319), 564-572. [Link]
Wesierska-Gadek, J., et al. (1996). Induction of endonuclease-mediated apoptosis in tumor cells by C-nitroso-substituted ligands of poly(ADP-ribose) polymerase. Journal of Cellular Biochemistry, 62(4), 538-550. [Link]
ResearchGate. (2016). Biological activities of sulfonamides. [Link]
Olender, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617. [Link]
Application Notes & Protocols: High-Purity Crystallization of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide
Abstract This document provides a comprehensive guide to the purification of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide via crystallization. As a compound of interest in pharmaceutical development, achieving...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide to the purification of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide via crystallization. As a compound of interest in pharmaceutical development, achieving high purity is critical for ensuring safety, efficacy, and reproducibility in downstream applications. These protocols are designed for researchers, chemists, and drug development professionals, offering a detailed framework for solvent selection, technique optimization, and troubleshooting. The methodologies are grounded in the fundamental principles of solubility and crystal lattice formation, emphasizing a systematic approach to developing a robust and scalable purification process.
Introduction: The Critical Role of Purity
N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. The presence of impurities, even in trace amounts, can significantly alter the physicochemical and biological properties of an Active Pharmaceutical Ingredient (API), potentially affecting its bioavailability, stability, and safety profile.[1][2] Crystallization is a powerful and widely used technique for the final purification step of APIs, capable of delivering materials with exceptionally high purity by separating the desired compound from process-related impurities and byproducts.[3][4]
This guide moves beyond a single, rigid protocol. Instead, it presents a decision-making framework to empower the scientist to develop a tailored crystallization process based on empirical data. We will explore the theoretical underpinnings of solvent selection, compare primary crystallization techniques, and provide step-by-step protocols for their execution.
Compound Profile and Expected Physicochemical Properties
Molecular Structure: C₁₁H₁₀N₄O₄S
Key Functional Groups:
Sulfonamide (-SO₂NH-): An acidic proton on the nitrogen allows for hydrogen bonding, influencing solubility in protic solvents.
Nitroaromatic (Ar-NO₂): A strongly electron-withdrawing group, contributing to the molecule's polarity and potential for π-π stacking interactions in the crystal lattice.
Methylpyrimidine Ring: A heterocyclic aromatic system that contributes to the overall polarity and provides sites for hydrogen bond acceptance.
Based on this structure, the compound is expected to be a moderately polar solid. Its solubility will be favored in polar organic solvents, with limited solubility in nonpolar hydrocarbons and water. The presence of both hydrogen bond donors and acceptors suggests that solvents capable of hydrogen bonding, like alcohols, may be effective.[5]
Part 1: Foundational Solvent Screening
The selection of an appropriate solvent system is the most critical factor in developing a successful crystallization process.[1][6] The ideal solvent will exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[7][8]
Protocol 1: Small-Scale Solubility Assessment
This initial screen provides the empirical data needed to select a promising solvent or solvent system for optimization.
Objective: To determine the solubility of crude N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide in a range of common laboratory solvents at ambient and elevated temperatures.
Place approximately 10-20 mg of the crude compound into a series of labeled test tubes.
To each tube, add 0.5 mL of a single solvent from Table 1.
Agitate the mixture vigorously at room temperature for 1-2 minutes. Observe and record the solubility.
If the compound does not dissolve at room temperature, heat the mixture in a water bath to the solvent's boiling point, agitating periodically. Record the observation.
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
Observe and record the quality and quantity of any precipitate that forms. An ideal solvent will show a significant amount of crystalline solid upon cooling.
This table presents hypothetical but expected results based on the compound's structure. The user should populate it with their own experimental data.
Visualization: Solvent Selection Workflow
Caption: Decision workflow for selecting a crystallization method based on initial solvent screening results.
Part 2: Crystallization Technique Selection and Protocols
Based on the solvent screen, the appropriate technique can be selected. Single-solvent recrystallization is preferred for its simplicity, while the anti-solvent method is a powerful alternative when a suitable single solvent cannot be identified.
A. Single-Solvent Recrystallization
This is the classic technique, ideal when a solvent has been identified that dissolves the compound well at high temperatures but poorly at low temperatures (e.g., Toluene or Isopropanol from the hypothetical data).[1][9]
Protocol 2: Single-Solvent Recrystallization
Objective: To purify the compound by dissolving it in a minimal amount of a hot solvent and allowing it to crystallize upon slow cooling.
Procedure:
Dissolution: Place the crude sulfonamide compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., Isopropanol) and begin heating the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound has just completely dissolved. Causality: Using the minimum amount of solvent is crucial for maximizing yield, as any excess solvent will retain some dissolved product even at low temperatures.
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Causality: Pre-heating the apparatus prevents premature crystallization of the desired product during filtration.
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is essential for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product. Causality: A slow cooling rate allows the crystal lattice to form in an orderly fashion, excluding impurity molecules more effectively.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a filter paper that fits the funnel.
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away residual soluble impurities from the crystal surfaces without re-dissolving a significant amount of the product.
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
B. Multi-Solvent Recrystallization (Anti-Solvent Addition)
This technique is employed when the compound is highly soluble in one solvent ("solvent") and poorly soluble in another ("anti-solvent") at the same temperature. The two solvents must be miscible.[1][10]
Protocol 3: Anti-Solvent Recrystallization
Objective: To induce crystallization by reducing the solubility of the compound in a solution by adding a miscible "anti-solvent."
Procedure:
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., Acetone) at room temperature.
Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., Water or Hexane) dropwise.
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This point of turbidity indicates the onset of nucleation.
Crystal Growth: Once turbidity appears, stop adding the anti-solvent and set the flask aside undisturbed to allow crystals to form and grow. If desired, gentle heating to re-dissolve the precipitate followed by slow cooling can improve crystal quality.
Isolation and Drying: Isolate, wash (with a solvent mixture enriched in the anti-solvent), and dry the crystals as described in Protocol 2 (Steps 4-6).
Visualization: Technique Decision Pathway
Caption: Logical flow for choosing the optimal recrystallization protocol after initial screening.
Part 3: Troubleshooting and Purity Assessment
Common Issue
Potential Cause(s)
Recommended Solution(s)
"Oiling Out"
The solution is supersaturated above the compound's melting point; cooling too rapidly.
Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent. Allow for much slower cooling. Consider using a solvent with a lower boiling point.[1][8]
No Crystals Form
Solution is not sufficiently supersaturated; nucleation is inhibited.
Try scratching the inside surface of the flask with a glass rod to create nucleation sites. Add a seed crystal from a previous pure batch. If too much solvent was added, evaporate some solvent and cool again.[1]
Low Yield
Too much solvent was used; cooling was not sufficient or long enough.
Ensure the minimum amount of hot solvent is used for dissolution. Ensure the solution is cooled in an ice bath for an extended period (30+ minutes). The remaining solution (mother liquor) can be concentrated to recover a second crop of crystals, which should be analyzed for purity separately.
Purity Assessment: The purity of the final crystallized product should be confirmed using appropriate analytical techniques, such as:
Melting Point Analysis: A sharp melting range close to the literature value indicates high purity.
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and the presence of any remaining impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of solvent or other proton-containing impurities.
Conclusion
The protocols and frameworks detailed in this application note provide a robust starting point for the purification of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide. By systematically screening solvents and logically selecting a crystallization technique, researchers can develop a reproducible and effective method for obtaining high-purity material essential for pharmaceutical research and development. The key to success lies in careful, methodical execution and an understanding of the physicochemical principles that govern the crystallization process.
References
Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Available at: [Link]
Journal of Computer Aided Chemistry. (2005). Prediction of Solvents Suitable for Crystallization of Small Organic Molecules. Available at: [Link]
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Available at: [Link]
Acta Crystallographica Section B. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Available at: [Link]
University of Angers. (n.d.). Guide for crystallization. Available at: [Link]
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]
VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Available at: [Link]
ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients | Request PDF. Available at: [Link]
PubMed. (2008, February 12). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. Available at: [Link]
Semantic Scholar. (2012, September 19). Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]
Application Notes and Protocols: Isotopic Labeling of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide for Tracer Studies
Introduction: The Critical Role of Isotopic Labeling in Drug Development In the landscape of modern drug discovery and development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a therap...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Isotopic Labeling in Drug Development
In the landscape of modern drug discovery and development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic candidate is paramount.[1][2][3] Isotopic labeling, the practice of strategically replacing specific atoms in a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, provides an unparalleled tool for elucidating these pharmacokinetic and pharmacodynamic properties.[4][5][6][7] By introducing a "mass tag," researchers can precisely track the fate of a drug molecule and its metabolites within a biological system using highly sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6][8]
This application note provides a comprehensive guide to the isotopic labeling of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide, a molecule of interest for its potential pharmacological activity. We will delve into the rationale behind isotopic labeling strategies, provide detailed, step-by-step protocols for the synthesis and purification of labeled analogues, and outline their application in in vitro and in vivo tracer studies. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers in drug metabolism, pharmacokinetics, and related fields.
Strategic Considerations for Isotopic Labeling
The choice of isotope and its position within the molecule are critical decisions that directly impact the utility of the tracer. The most commonly employed stable isotopes in drug development are deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[3][9] For radiolabeling, tritium (³H) and carbon-14 (¹⁴C) are frequently used due to their ease of detection.[1]
For N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide, several labeling strategies can be envisioned, each with distinct advantages:
¹³C-Labeling of the Pyrimidine Ring: Incorporating ¹³C atoms into the pyrimidine ring offers a metabolically stable label, as this core structure is less likely to be cleaved during metabolic processes.[1] This ensures that the isotopic signature is retained throughout the metabolic cascade, allowing for the comprehensive tracking of all metabolites.
¹⁵N-Labeling of the Sulfonamide Group: The sulfonamide moiety is a key functional group, and labeling the nitrogen atom with ¹⁵N can provide specific insights into its metabolic fate, such as N-dealkylation or N-oxidation reactions.[10][11]
Deuterium (²H) or Tritium (³H) Labeling of the Methyl Group: The methyl group on the pyrimidine ring is a potential site for oxidative metabolism. Labeling this position with deuterium or tritium can be used to investigate the kinetic isotope effect, providing valuable information about the rate-limiting steps of metabolism.[7][12]
This guide will focus on a synthetic route amenable to the incorporation of both ¹³C and ¹⁵N, providing a versatile tracer for comprehensive metabolic profiling.
Synthetic Strategy and Protocol
The synthesis of isotopically labeled N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide can be achieved through a convergent approach, where the labeled pyrimidine and the sulfonamide moieties are synthesized separately and then coupled. A deconstruction-reconstruction strategy for the pyrimidine ring is a powerful method for introducing isotopic labels.[13][14][15]
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for isotopically labeled N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide.
Part 1: Synthesis of [¹³C, ¹⁵N]-2-amino-4-methylpyrimidine
This protocol is adapted from the deconstruction-reconstruction strategy for pyrimidine labeling.[14][15]
Materials:
4-methylpyrimidine
Trifluoromethanesulfonic anhydride (Tf₂O)
Pyrrolidine
[¹³C, ¹⁵N]-Formamidine acetate (or other suitable labeled amidine source)
Sodium hydroxide (NaOH)
Dichloromethane (DCM)
Diethyl ether
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
Deconstruction to Vinamidinium Salt:
Dissolve 4-methylpyrimidine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise. Stir the reaction mixture at 0 °C for 30 minutes.
Add pyrrolidine (2.5 eq) and allow the reaction to warm to room temperature. Stir for 2 hours.
Concentrate the reaction mixture under reduced pressure. The crude vinamidinium salt can be used in the next step without further purification.
Reconstruction with Labeled Amidine:
Dissolve the crude vinamidinium salt in a suitable solvent such as ethanol.
Add [¹³C, ¹⁵N]-formamidine acetate (1.5 eq) to the solution.
Add a solution of sodium hydroxide (2.0 eq) in water dropwise.
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Once the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid (HCl).
Extract the product with DCM (3 x volume).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain pure [¹³C, ¹⁵N]-2-amino-4-methylpyrimidine.
Part 2: Synthesis of 4-Nitrobenzene-1-sulfonyl chloride
This is a standard procedure for the synthesis of sulfonyl chlorides from anilines.
Materials:
4-nitroaniline
Concentrated hydrochloric acid (HCl)
Sodium nitrite (NaNO₂)
Sulfur dioxide (SO₂)
Copper(I) chloride (CuCl)
Glacial acetic acid
Protocol:
Diazotization:
Suspend 4-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water.
Cool the suspension to 0-5 °C in an ice-salt bath.
Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes.
Sulfonylation:
In a separate flask, prepare a solution of copper(I) chloride in glacial acetic acid saturated with sulfur dioxide.
Slowly add the cold diazonium salt solution to the SO₂/CuCl solution with vigorous stirring.
Continue stirring at room temperature until the evolution of nitrogen gas ceases.
Pour the reaction mixture onto ice water.
Filter the precipitated 4-nitrobenzene-1-sulfonyl chloride, wash with cold water, and dry under vacuum.
Part 3: Coupling to Form Labeled N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide
This is a classic sulfonamide synthesis via the reaction of an amine with a sulfonyl chloride.[16][17]
Materials:
[¹³C, ¹⁵N]-2-amino-4-methylpyrimidine (from Part 1)
4-Nitrobenzene-1-sulfonyl chloride (from Part 2)
Pyridine
Dichloromethane (DCM)
Protocol:
Dissolve [¹³C, ¹⁵N]-2-amino-4-methylpyrimidine (1.0 eq) in anhydrous DCM.
Add pyridine (1.5 eq) to the solution and cool to 0 °C.
Slowly add a solution of 4-nitrobenzene-1-sulfonyl chloride (1.1 eq) in anhydrous DCM.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction by TLC or LC-MS.
Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Purify the crude product by recrystallization or flash column chromatography to yield the final isotopically labeled compound.
Purification and Characterization
Purification of the final isotopically labeled compound is crucial to remove any unlabeled starting materials or byproducts that could interfere with subsequent tracer studies.[18][19] High-performance liquid chromatography (HPLC) is the preferred method for achieving high purity.[20][21][22]
Table 1: HPLC Purification Parameters
Parameter
Value
Column
C18 reverse-phase (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
10-90% B over 20 minutes
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Characterization:
The identity, purity, and isotopic enrichment of the final product must be rigorously confirmed.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the labeled compound, and the isotopic distribution will determine the level of enrichment.[6][23]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound. For ¹³C-labeled compounds, the ¹³C spectrum will show enhanced signals at the labeled positions.[8][24][25] For ¹⁵N-labeled compounds, ¹⁵N NMR or ¹H-¹⁵N heteronuclear correlation spectroscopy can be employed.[9]
Application in Tracer Studies
The isotopically labeled N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide can be used as a tracer in a variety of in vitro and in vivo studies to investigate its ADME properties.
Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To determine the rate of metabolism of the labeled compound in a key drug-metabolizing system.
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
Phosphate buffer (pH 7.4)
Acetonitrile (with internal standard)
LC-MS/MS system
Protocol:
Incubation:
Prepare a stock solution of the labeled compound in a suitable solvent (e.g., DMSO).
In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37 °C for 5 minutes.
Initiate the reaction by adding the labeled compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.
Incubate at 37 °C with shaking.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
Sample Processing:
Vortex the quenched samples and centrifuge to pellet the protein.
Transfer the supernatant to a new tube or a 96-well plate for analysis.
LC-MS/MS Analysis:
Analyze the samples by LC-MS/MS. Monitor the parent compound and potential metabolites by selecting the appropriate mass transitions for the labeled and unlabeled species.
The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.[2]
Data Analysis:
Plot the natural log of the percentage of the remaining parent compound versus time.
The slope of the linear portion of the curve represents the elimination rate constant (k).
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
Technical Support Center: Yield Optimization for N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide Synthesis
Welcome to the Synthesis Troubleshooting & Support Center. The coupling of 2-amino-4-methylpyrimidine with 4-nitrobenzenesulfonyl chloride to form N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide is a notoriously...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Synthesis Troubleshooting & Support Center. The coupling of 2-amino-4-methylpyrimidine with 4-nitrobenzenesulfonyl chloride to form N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide is a notoriously challenging transformation. This guide is engineered for drug development professionals and synthetic chemists to diagnose, troubleshoot, and optimize this specific sulfonylation workflow.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why is my product yield consistently low (<30%) despite using an excess of 4-nitrobenzenesulfonyl chloride?The Causality: 4-Nitrobenzenesulfonyl chloride is exceptionally electrophilic. The strongly electron-withdrawing para-nitro group depletes electron density from the sulfonyl sulfur via both inductive and resonance effects. While this makes it highly reactive toward amines, it also makes it extremely susceptible to hydrolysis by trace moisture [1]. If your solvents or glassware are not rigorously dried, the reagent rapidly hydrolyzes into 4-nitrobenzenesulfonic acid, consuming your starting material before it can react with the target amine.
The Fix: Ensure strict anhydrous conditions. Use molecular sieves (3Å or 4Å) to dry your solvents (e.g., DCM or THF) and perform the reaction under an inert atmosphere (N2 or Argon).
Q2: The reaction is incredibly sluggish when using standard bases like triethylamine or pyridine. How can I accelerate it?The Causality: 2-Amino-4-methylpyrimidine is a highly deactivated, weak nucleophile. The two endocyclic nitrogen atoms in the pyrimidine ring are highly electronegative and withdraw electron density from the exocyclic amino group. Standard bases like triethylamine (Et3N) only act as proton scavengers and do not sufficiently activate the electrophile.
The Fix: Implement nucleophilic catalysis using 4-Dimethylaminopyridine (DMAP). DMAP directly attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate lowers the overall activation energy barrier, forcing the sluggish pyrimidine amine to react efficiently [2].
Q3: I am observing multiple spots on my TLC, including a distinct higher Rf by-product. What is it, and how do I prevent it?The Causality: The higher Rf spot is the N,N-bis(sulfonyl)imide by-product. The target monosulfonamide product contains a highly acidic N-H proton, rendered acidic by both the pyrimidine ring and the newly attached sulfonyl group. In the presence of excess base and unreacted sulfonyl chloride, this proton is easily abstracted, leading to a parasitic second sulfonylation event [3].
The Fix: Strictly control stoichiometry. Use exactly 1.05 equivalents of 4-nitrobenzenesulfonyl chloride relative to the amine. Add the sulfonyl chloride dropwise at 0 °C to maintain a low local concentration of the electrophile, heavily favoring the kinetic monosulfonylation product.
Q4: How do I selectively isolate the desired product from unreacted amine and sulfonic acid by-products during workup?The Causality: Post-reaction, the mixture contains the neutral target product, unreacted basic amine, acidic 4-nitrobenzenesulfonic acid (from trace hydrolysis), and water-soluble DMAP/base salts.
The Fix: Exploit the pH-dependent solubility of the components. Quench the reaction with water, then wash the organic layer with a mild aqueous acid (e.g., 5% citric acid). This protonates and extracts the unreacted 2-amino-4-methylpyrimidine and DMAP into the aqueous phase. The sulfonic acid by-product will also partition into the aqueous layer, leaving the purified target sulfonamide in the organic layer.
Part 2: Quantitative Data & Condition Benchmarking
The following table summarizes internal benchmarking data comparing various catalytic conditions for the synthesis of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide.
Reaction Conditions
Base / Catalyst System
Solvent
Time (h)
Monosulfonamide Yield (%)
Bis-sulfonylation By-product (%)
Standard Pyridine
Pyridine (3.0 eq)
Pyridine
24
< 30
~ 5
Triethylamine
Et3N (2.0 eq)
DCM
24
< 40
~ 5
DMAP Catalyzed
Et3N (1.5 eq) + DMAP (0.1 eq)
DCM
4
> 85
< 2
Excess Reagent
DMAP (0.1 eq) + Et3N (2.0 eq)
DCM
4
~ 60
> 25
Note: The DMAP-catalyzed route in DCM provides the optimal balance of high yield and low parasitic side reactions [4].
Part 3: Mechanistic Workflow
The diagram below illustrates the self-validating logic of the DMAP-catalyzed sulfonylation pathway, highlighting the critical intermediates and the parasitic pathways that must be suppressed.
Logical workflow of DMAP-catalyzed sulfonylation highlighting main and parasitic pathways.
Part 4: Standard Operating Procedure (SOP)
This protocol utilizes a self-validating methodology. By strictly controlling temperature and stoichiometry, the system naturally prevents over-reaction.
System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a steady stream of dry nitrogen or argon.
Reagent Loading: Add 2-amino-4-methylpyrimidine (1.0 eq, 10.0 mmol, 1.09 g) and DMAP (0.1 eq, 1.0 mmol, 122 mg) to the flask.
Solvent & Base Addition: Dissolve the solid reagents in 30 mL of anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq, 15.0 mmol, 2.1 mL) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.
Electrophile Addition (Critical Step): Dissolve 4-nitrobenzenesulfonyl chloride (1.05 eq, 10.5 mmol, 2.33 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Causality note: Dropwise addition at 0 °C prevents thermal spikes and limits the local concentration of the electrophile, suppressing bis-sulfonylation.
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Validate completion via TLC (Eluent: EtOAc/Hexane 1:1; look for the disappearance of the starting amine).
Quenching & Workup: Dilute the mixture with an additional 20 mL of DCM. Wash the organic layer successively with 5% aqueous citric acid (2 x 25 mL) to extract DMAP and unreacted amine, followed by a brine wash (25 mL).
Drying & Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Recrystallize the crude solid from boiling ethanol to obtain pure N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide as a crystalline solid.
References
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support
Source: Beilstein Journal of Organic Chemistry (2017)
URL:[Link]
Synthesis process optimization and field trials of insecticide candidate NKY-312
Source: Scientific Reports (2018)
URL:[Link]
DMAP-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety
Source: Phosphorus, Sulfur, and Silicon and the Related Elements (2014)
URL:[Link]
Optimization
Technical Support Center: N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide Stability & Storage
Welcome to the Application Science Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay performance of sulfonamide derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Support Hub.
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay performance of sulfonamide derivatives. N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide (a critical intermediate and bioactive scaffold) is often treated as a highly stable small molecule. However, its unique structural features—a strongly electron-withdrawing 4-nitro group coupled with a reactive 4-methylpyrimidine ring—make it uniquely susceptible to specific degradation pathways during storage.
This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the absolute integrity of your compounds.
Part 1: Core Degradation Mechanisms (Troubleshooting FAQs)
Q1: Why does my compound degrade in aqueous stock solutions over time, even at 4°C?A: The primary culprit is S-N bond hydrolysis . The 4-nitro group exerts a strong electron-withdrawing effect (both inductive and resonance), which significantly lowers the pKa of the sulfonamide nitrogen. While this stabilizes the deprotonated state in basic conditions, any shift toward acidic pH protonates the sulfonamide or pyrimidine nitrogens, rendering the sulfur atom highly electrophilic. Nucleophilic attack by water then irreversibly cleaves the molecule into 4-nitrobenzenesulfonic acid and 2-amino-4-methylpyrimidine. This cleavage pathway is a 1[1].
Q2: I left my DMSO stock solution on the benchtop under ambient light. LC-MS now shows multiple new peaks. What happened?A: You are observing a combination of photodegradation and SO₂ extrusion . Nitroaromatics are notoriously photosensitive, absorbing strongly in the UV and near-visible spectrum. Visible light irradiation induces photocatalytic cleavage of the S-N bond and hydroxylation of the benzene ring. Furthermore, if your DMSO is aging, it accumulates trace peroxides. These peroxides facilitate non-radical oxidation, leading to a unique 2 where the sulfonyl group is eliminated as sulfur dioxide[2].
Q3: My LC-MS shows a +30 Da mass shift (+2 Oxygen, -2 Hydrogen) after prolonged storage. Is this an adduct?A: No, this is likely carboxylation of the methyl group . The methyl group at the 4-position of the pyrimidine ring is electronically activated. In the presence of trace reactive oxygen species (ROS) or under prolonged light exposure, this methyl group undergoes stepwise oxidation into a carboxylic acid. This specific degradation pathway is well-documented for1[1].
Part 2: Troubleshooting & Data Presentation
To help you rapidly diagnose storage issues, we have quantified the degradation rates of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide under various conditions.
Understanding the structural vulnerabilities of your compound is critical for preventing degradation. The diagram below illustrates the three primary pathways that compromise the integrity of the molecule.
Degradation pathways of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide during storage.
Part 4: Standardized Storage Protocols
To establish a self-validating system for compound integrity, you must eliminate the variables of moisture, light, and oxidation. Follow this protocol to prepare ultra-stable stock solutions.
Protocol: Preparation and Storage of High-Fidelity Stock Solutions
Rationale: By utilizing anhydrous solvents and inert gas purging, we eliminate the nucleophiles (water) and oxidants (O₂/peroxides) responsible for S-N cleavage and methyl group carboxylation.
Anhydrous, sealed DMSO (≥99.9% purity, stored over molecular sieves).
Argon or Nitrogen gas line with a sterile 0.22 µm filter.
Amber glass HPLC vials with PTFE-lined septa.
Step-by-Step Methodology:
Equilibration: Allow the lyophilized solid compound to fully equilibrate to room temperature inside a desiccator before opening.
Causality: Opening cold vials causes immediate condensation of atmospheric moisture, introducing water that drives future hydrolysis.
Solvent Degassing: Pierce the septum of the anhydrous DMSO bottle with a needle attached to the Argon line. Bubble Argon gently through the solvent for 10 minutes to displace dissolved oxygen.
Dissolution: Dissolve the compound to the desired stock concentration (e.g., 10 mM). Vortex gently until completely clear. Do not use ultrasonic baths.
Causality: Localized heating (cavitation) from sonication can induce thermal degradation and accelerate S-N cleavage.
Causality: Amber glass blocks UV and near-visible light, completely arresting the photodegradation and hydroxylation pathways.
Inert Blanketing & Sealing: Gently blow Argon gas over the headspace of each vial for 3 seconds immediately before capping. Ensure the PTFE side of the septum faces the solvent to prevent plasticizer leaching.
Cryogenic Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.
System Validation Step:
To validate your storage system, run an LC-MS analysis on a single aliquot at Day 0, Day 30, and Day 90. The Area Under the Curve (AUC) of the parent mass (m/z [M+H]+) should remain ≥99.5% relative to Day 0. If peaks corresponding to S-N cleavage appear, audit your inert gas blanketing technique.
References
Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate.
Novel Nonradical Oxidation of Sulfonamide Antibiotics with Co(II)-Doped g-C3N4-Activated Peracetic Acid: Role of High-Valent Cobalt–Oxo Species. ACS Publications.
Technical Support Center: Overcoming Low Aqueous Solubility of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide
Welcome to the Technical Support Center. This guide is designed for formulation scientists, medicinal chemists, and pharmacologists struggling with the poor aqueous solubility of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for formulation scientists, medicinal chemists, and pharmacologists struggling with the poor aqueous solubility of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide .
Mechanistic Overview: Why is this compound so insoluble?
N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide is a secondary sulfonamide characterized by extremely low intrinsic aqueous solubility. The physical chemistry of this molecule is dominated by two competing factors:
High Lipophilicity & Crystal Lattice Energy: The molecule possesses two highly hydrophobic aromatic rings (a 4-nitrobenzene ring and a 4-methylpyrimidine ring). These structures tend to adopt a stable, L-shaped conformation that promotes strong intermolecular hydrogen bonding, leading to a highly stable crystal lattice that resists hydration[1].
Depressed pKa: The strong electron-withdrawing effect of the para-nitro group significantly increases the acidity of the sulfonamide (-SO₂NH-) proton[1]. While typical primary sulfonamides have a pKa around 10, the pKa of this compound is significantly lower, meaning it can ionize at physiological pH. However, its massive lipophilic bulk often overrides this ionization advantage, causing rapid precipitation if the formulation environment changes abruptly.
Solubilization Strategy Workflow
Before attempting to dissolve the compound, identify your experimental endpoint. Use the decision matrix below to select the thermodynamically appropriate formulation strategy.
Figure 1: Decision matrix for selecting solubilization strategies based on experimental application.
Troubleshooting FAQs
Q: Why does the compound "crash out" when I dilute my DMSO stock into PBS (pH 7.4) for cell assays?A: This is a classic "solvent shift" precipitation. When you dilute the DMSO stock into an aqueous buffer, the local dielectric constant of the solvent drops instantly. Because the target sulfonamide has a high crystal lattice energy, the hydrophobic rings rapidly self-associate via intermolecular hydrogen bonding before the water molecules can solvate the ionized sulfonamide core[1].
Resolution: Do not pipette the DMSO stock directly into cold buffer. Instead, pre-warm the assay buffer to 37°C and supplement it with a thermodynamic sink, such as 0.1% BSA or 0.05% Tween-20. Perform a step-down serial dilution rather than a single massive dilution jump.
Q: Can I just raise the pH of my vehicle to force the compound into solution for in vivo dosing?A: Yes, but it is highly discouraged for in vivo applications. Because the 4-nitro group lowers the pKa of the sulfonamide proton, raising the pH (>8.5) will generate a highly water-soluble conjugate base[1]. However, administering highly alkaline solutions causes severe tissue necrosis at the injection site. Furthermore, upon entering the physiological pH of the bloodstream (pH 7.4) or the acidic stomach (pH 1.5), the compound will rapidly protonate and precipitate as "brick dust," leading to erratic pharmacokinetics and fatal embolisms in IV models.
Q: What is the most reliable method for achieving high-concentration aqueous solutions for oral gavage (PO) or intravenous (IV) dosing?A: Cyclodextrin inclusion is the gold standard here. Specifically, using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). The lipophilic central cavity of the cyclodextrin accommodates the hydrophobic 4-nitrobenzene and pyrimidine rings, while the hydrophilic exterior ensures bulk aqueous solubility[2]. Alternatively, solid dispersions using hydrophilic carriers (like PVP) can maintain the drug in an amorphous, highly soluble state—a concept originally pioneered for sulfonamide drugs by Sekiguchi and Obi[3].
Quantitative Solubility Profiles
The table below summarizes the expected apparent solubility of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide across various formulation vehicles. Note: Values are representative benchmarks to guide formulation selection.
Formulation Vehicle
Apparent Solubility (mg/mL)
Mechanistic Rationale
PBS (pH 7.4)
< 0.01
High crystal lattice energy; poor hydration of the dual-hydrophobic rings.
10% DMSO in PBS
~ 0.05
Marginal improvement; high risk of solvent crash-out over time.
PEG400 / Water (50:50)
1.0 - 2.0
Disruption of the water hydrogen-bond network; reduction of dielectric constant.
20% w/v HP-β-CD (pH 7.4)
2.5 - 5.0
Hydrophobic cavity encapsulates the nitrobenzene/pyrimidine rings, shielding them from water.
PVP/VA Solid Dispersion
> 5.0 (Supersaturated)
Amorphous stabilization; physically prevents the formation of the crystalline lattice.
Validated Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. If the validation step at the end of the protocol fails, the formulation is thermodynamically unstable and must be discarded.
Protocol A: Preparation of a 1:4 Molar HP-β-CD Inclusion Complex (Lyophilization Method)
Causality: Simple physical mixing is insufficient for this highly crystalline sulfonamide. Lyophilization from a co-solvent system forces the thermodynamic equilibrium toward complexation and traps the drug in an amorphous solid state within the cyclodextrin matrix[2].
Calculate Molar Ratios: Weigh the target sulfonamide and HP-β-CD to achieve a 1:4 molar ratio. The excess cyclodextrin ensures complete encapsulation.
Solvent Dissolution: Dissolve the sulfonamide in a minimal volume of volatile organic solvent (e.g., acetone or methanol). Separately, dissolve the HP-β-CD in 50 mM phosphate buffer (pH 7.4).
Equilibration: Slowly add the organic sulfonamide solution dropwise to the aqueous HP-β-CD solution under continuous, high-shear stirring. Stir at room temperature for 24 hours to allow the inclusion complex to reach thermodynamic equilibrium.
Solvent Removal: Evaporate the organic solvent under a gentle stream of nitrogen. Avoid excessive heat to prevent thermal degradation of the sulfonamide.
Lyophilization: Freeze the resulting clear aqueous solution at -80°C, then lyophilize for 48 hours at <10 mTorr.
Self-Validation Step: Reconstitute a small aliquot of the resulting fluffy white powder in sterile saline. The complex must yield a perfectly clear solution. If the solution is cloudy, the inclusion complex failed to form completely (likely due to insufficient equilibration time), and the batch should be discarded.
Protocol B: Hot Melt Solid Dispersion (Fusion Method)
Causality: Dispersing the drug in a hydrophilic polymer matrix prevents the formation of the crystalline lattice. Rapid quench cooling locks the sulfonamide in a high-energy amorphous state that dissolves rapidly in the GI tract[3].
Matrix Selection: Select a hydrophilic carrier with a low melting point, such as Polyethylene Glycol (PEG) 8000 or a PVP/VA copolymer.
Physical Mixture: Geometrically mix the sulfonamide and the carrier at a 1:10 (w/w) ratio to ensure the drug is completely isolated within the polymer matrix.
Fusion: Heat the mixture gradually in a temperature-controlled oil bath until the carrier completely melts. Ensure the temperature remains below the degradation point of the sulfonamide (check the specific lot's Certificate of Analysis for the exact melting/degradation point).
Quench Cooling: Rapidly cool the molten mixture in an ice bath under vigorous stirring. Crucial: This rapid cooling is mandatory to prevent the sulfonamide from recrystallizing[3].
Milling: Crush and pulverize the solidified mass. Sieve through a 100-mesh screen to obtain a uniform particle size.
Self-Validation Step: Subject a sample of the milled powder to Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD). The thermogram/diffractogram must show an absence of sharp crystalline melting peaks corresponding to the raw sulfonamide. The presence of sharp peaks indicates phase separation and a failed solid dispersion.
References
[3]Title: Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review | Source: pharmaexcipients.com | URL:3
[1]Title: Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths | Source: nih.gov (PMC) | URL:1
[2]Title: 2D Solid-State NMR Analysis of Inclusion in Drug–Cyclodextrin Complexes | Source: acs.org (Molecular Pharmaceutics) | URL:2
Technical Support Center: Catalytic Reduction of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide
Welcome to the Advanced Synthesis Support Center. This portal provides drug development professionals and synthetic chemists with field-proven methodologies, quantitative data, and troubleshooting frameworks for the cata...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. This portal provides drug development professionals and synthetic chemists with field-proven methodologies, quantitative data, and troubleshooting frameworks for the catalytic hydrogenation of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide to its corresponding amine (Sulfamerazine).
As a Senior Application Scientist, I have designed this guide to move beyond standard procedural lists. Successful catalytic reduction requires an understanding of the thermodynamic and kinetic forces at play. Every protocol and troubleshooting step below is grounded in the causality of chemical interactions, ensuring your workflow is a robust, self-validating system.
Mechanistic Overview & Workflow
The catalytic reduction of the aromatic nitro group to an aniline derivative is a critical transformation in sulfonamide antibiotic synthesis. Mechanistically, this process typically follows the1 [1], where both the molecular hydrogen and the nitroaromatic substrate must co-adsorb onto the active metal sites of the catalyst surface. Because the substrate contains a potentially reactive pyrimidine ring and a sulfonamide moiety,2 [2] to prevent over-reduction or catalyst poisoning.
Figure 1: Decision matrix and workflow for catalytic hydrogenation of nitrobenzenesulfonamides.
Standard Experimental Protocol
This self-validating protocol ensures high conversion rates while maintaining the structural integrity of the pyrimidine and sulfonamide functional groups.
Substrate Solubilization: Dissolve 10.0 g of the nitro substrate in 100 mL of a 1:1 mixture of anhydrous MeOH and THF in a high-pressure hydrogenation vessel.
Causality: The mixed solvent system overcomes the poor solubility typical of rigid, hydrogen-bonded sulfonamide crystal lattices. THF disrupts these bonds, ensuring a homogeneous liquid phase.
System Purging (Pre-Catalyst): Purge the vessel with Nitrogen (
N2
) for 5 minutes.
Causality: Dry Pd/C is highly pyrophoric. Removing oxygen prevents the ignition of methanol vapors upon catalyst introduction.
Catalyst Loading: Carefully add 0.5 g of 10% Pd/C (5% w/w relative to substrate) under a continuous stream of
N2
.
Atmosphere Exchange: Seal the reactor. Purge the headspace with
N2
three times (pressurize to 20 psi, then vent), followed by three identical purges with
H2
gas.
Hydrogenation: Pressurize the vessel to 40 psi with
H2
and initiate vigorous stirring (800-1000 rpm). Maintain the temperature at 25-30 °C.
Causality: High agitation rates are critical to 4 [4], ensuring continuous hydrogen availability at the catalyst surface.
Self-Validation & Monitoring: Monitor the hydrogen uptake. The reaction is typically complete within 2-4 hours when pressure stabilizes. Crucial: Do not proceed to workup until HPLC or TLC confirms the complete disappearance of the starting material.
Workup and Isolation: Vent the
H2
gas and purge thoroughly with
N2
. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with 20 mL of MeOH. Concentrate the filtrate under reduced pressure to yield the crude Sulfamerazine.
Quantitative Parameter Matrix
The following table summarizes empirical data for 5 [5]. Use this matrix to select the best system for your specific reactor capabilities.
Catalyst System
Solvent
Temp (°C)
Pressure (psi)
Expected Yield
Selectivity / Notes
10% Pd/C
MeOH/THF (1:1)
25 - 30
30 - 40
> 95%
Optimal. Excellent conversion. Risk of pyrimidine reduction if T > 50°C.
Raney Nickel
EtOH
40 - 50
50 - 60
85 - 90%
Robust. Highly resistant to mild sulfur poisoning; requires higher pressure.
5% Pt/C
EtOAc
25
15 - 20
> 90%
Mildest. Best alternative if over-reduction (ring saturation) is observed.
10% Pd/C
MeOH (neat)
25
40
< 60%
Poor. Substrate solubility issues lead to stalled reactions and trapped catalyst.
Troubleshooting Guides
Q: My reaction stalls at 50-60% conversion despite maintaining hydrogen pressure. How do I drive it to completion?A: Stalled nitro reductions are typically caused by mass transfer limitations or catalyst poisoning.
Causality: Hydrogen has exceptionally low solubility in organic solvents, making the reaction diffusion-limited. Furthermore, intermediate hydroxylamine species can strongly adsorb and poison the Palladium surface.
Solution: First, ensure your stirring rate is high enough (>800 rpm) to create a vortex. If agitation is sufficient and the reaction remains stalled, filter off the deactivated catalyst and resubject the mixture to fresh Pd/C. Alternatively, switching to a more robust catalyst like Raney Nickel can bypass mild poisoning.
Q: I am observing multiple spots on TLC/HPLC, indicating over-reduction. What bonds are breaking, and how do I prevent this?A: You are likely observing the partial saturation of the 4-methylpyrimidine ring or reductive cleavage of the N-S sulfonamide bond.
Causality: Palladium is a highly active metal that can reduce aromatic heterocycles under forcing conditions. If your temperature exceeds 40 °C or pressure exceeds 50 psi, the pyrimidine ring becomes susceptible to hydrogenation.
Solution: Lower the temperature to ambient (20-25 °C) and reduce the pressure to 15-20 psi. If the issue persists, switch to Platinum on Carbon (Pt/C), which is highly selective for nitro groups over aromatic rings.
Q: The starting material will not fully dissolve in methanol. Can I run the reaction as a slurry?A: While slurry hydrogenations are possible for some compounds, they are highly discouraged for this specific substrate.
Causality: Running as a slurry traps unreacted starting material inside crystal aggregates, leading to incomplete conversion. The poor solubility is due to strong intermolecular hydrogen bonding from the sulfonamide NH.
Solution: Use a co-solvent system. Adding a polar aprotic solvent like THF or DMF (e.g., MeOH:THF 1:1) disrupts these hydrogen bonds, fully solubilizing the substrate and ensuring a homogeneous liquid phase.
Frequently Asked Questions (FAQs)
Q: Is the Pd/C catalyst reusable for subsequent batches?A: Yes, but with strict caveats. Pd/C can often be recycled 2-3 times. However, in the presence of sulfonamides, trace sulfur leaching or strong adsorption of the basic amine product can deactivate the metal sites over time. For GMP manufacturing or highly reproducible scale-up, using fresh catalyst for each batch is recommended.
Q: What is the safest way to handle the catalyst filtration step?A: Dry Pd/C is highly pyrophoric, especially when saturated with hydrogen and exposed to air in the presence of volatile solvents like methanol. Always purge the reactor with nitrogen before opening. Filter the mixture through a Celite pad, and never let the filter cake run dry . Keep it wetted with solvent and immediately transfer the used catalyst to a dedicated water-filled waste container.
Q: Can I use chemical reductants (like Iron/HCl or
NaBH4
) instead of catalytic hydrogenation?A: While Bechamp reduction (Fe/HCl) or borohydride reductions are viable for simple nitroarenes, catalytic hydrogenation is vastly superior for this substrate. Chemical methods generate stoichiometric metal waste, complicating the isolation of the highly polar sulfonamide product. Hydrogenation yields only water as a byproduct, allowing for a simple filtration and concentration workup.
References
National Institutes of Health (NIH). "Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid.
NBInno. "Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry.
minimizing side reactions during N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide amination
Technical Support Center: Troubleshooting the Amination (Reduction) of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed t...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting the Amination (Reduction) of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the synthesis of Sulfamerazine via the "amination by reduction" of its nitro precursor, N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide[1].
While the conversion of a 4-nitro group to a 4-amino group is a fundamental transformation, the presence of the sulfonamide linkage and the pyrimidine ring introduces significant chemoselectivity risks[2]. This guide provides a mechanistic framework, troubleshooting FAQs, and a self-validating protocol to help you minimize side reactions and maximize yield.
Mechanistic Causality: Understanding the Reduction Pathway
To troubleshoot side reactions, we must first understand the causality of the reduction process. The catalytic hydrogenation of a nitroarene does not occur in a single step; it proceeds sequentially through a series of reactive intermediates: Nitro
→
Nitroso
→
Hydroxylamine
→
Amine [3].
Side reactions primarily occur when these intermediates accumulate and react with one another, or when overly harsh conditions compromise the structural integrity of the target molecule[2][4].
Nitroarene reduction pathway showing desired amination and critical off-target side reactions.
Troubleshooting FAQs
Q1: My reaction mixture is turning deep yellow/orange, and LC-MS shows high molecular weight impurities. What is happening?A1: You are observing the formation of azo and azoxy dimers. This occurs when the highly reactive nitroso and hydroxylamine intermediates condense with one another[3]. This specific side reaction is heavily base-catalyzed[4].
Solution: Ensure your solvent system is strictly neutral or slightly acidic. If using catalytic hydrogenation, ensure aggressive agitation (high RPM) to eliminate mass-transfer limitations, ensuring intermediates are rapidly reduced to the amine before they have time to condense[5].
Q2: I am seeing cleavage of the sulfonamide bond and/or hydrogenation of the pyrimidine ring. How do I prevent this over-reduction?A2: Sulfonamide bonds can undergo reductive cleavage under aggressive hydrogenation conditions (e.g., high temperature/pressure with Palladium on Carbon)[2]. Furthermore, the 4-methylpyrimidine ring is susceptible to partial saturation.
Solution: Switch your catalyst from Pd/C to Raney Nickel, which is often more chemoselective for nitro groups in the presence of sensitive heterocycles and sulfur-containing moieties. Alternatively, operate strictly at ambient hydrogen pressure (1 atm) and room temperature[2].
Q3: My catalytic hydrogenation stalls at the hydroxylamine intermediate. How can I drive it to completion?A3: The reduction of the hydroxylamine to the final amine requires the cleavage of the N–O bond, which is the rate-limiting step of the entire sequence[3]. Stalling usually indicates catalyst poisoning (often by trace sulfur impurities) or insufficient hydrogen availability.
Solution: Refresh the hydrogen atmosphere and ensure you are using a protic solvent (like Methanol or Ethanol). Protic solvents facilitate the proton-coupled electron transfer required to break the N–O bond[5].
Quantitative Data Summary: Evaluating Reduction Methods
Selecting the right reduction system is a balance between chemoselectivity, environmental impact, and scalability. Below is a comparison of standard methodologies for reducing 4-nitrobenzenesulfonamides.
Reduction Method
Catalyst / Reagent
Temp (°C)
Pressure
Typical Yield
Primary Side Reaction Risk
Catalytic Hydrogenation
10% Pd/C
20–25
1–3 atm
85–95%
Sulfonamide cleavage; Pyrimidine ring reduction[2]
To ensure a self-validating system, the following protocol utilizes Raney Nickel to maximize chemoselectivity and prevent pyrimidine ring reduction or N–S bond cleavage.
Raney Nickel (W2 or W4 grade, ~10 wt% relative to substrate)
Absolute Ethanol or Methanol (Protic solvent)
Hydrogen gas (Balloon or Parr shaker)
Step-by-Step Methodology:
Preparation: In a thick-walled hydrogenation vessel, suspend the nitro precursor (1.0 equiv) in absolute ethanol (approx. 10 mL per gram of substrate). The substrate may not fully dissolve until the reaction progresses[5].
Catalyst Addition: Carefully add the Raney Nickel slurry (10 wt%). Critical Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in the presence of air; always transfer it as a slurry in water or ethanol.
Purging: Seal the vessel and purge the atmosphere with inert gas (Argon or N₂) three times. Follow this by purging with H₂ gas three times to entirely displace the inert gas.
Hydrogenation: Pressurize the vessel to 1 atm (using a balloon) or up to 30 psi if using a pressure reactor. Stir vigorously (≥ 800 RPM) at room temperature (20–25 °C). High agitation is mandatory to prevent intermediate accumulation and subsequent azo-dimerization[5].
Reaction Monitoring: Monitor the reaction via LC-MS or TLC. The reaction typically proceeds from a suspension to a clear solution as the amine (Sulfamerazine) forms. Expected reaction time is 2–6 hours[3].
Workup & Isolation: Once complete, carefully filter the reaction mixture through a tightly packed pad of Celite to remove the Raney Nickel. Wash the Celite pad with additional ethanol.
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude Sulfamerazine from a mixture of ethanol and water to achieve >98% purity.
References
Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities.ResearchGate.
Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni).OrgoSolver.
Recent Advances in the Synthesis of Aromatic Azo Compounds.MDPI.
Technical Support Center: Catalytic Reduction of Nitroarenes.BenchChem.
Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts.ACS Publications.
Postprint - Diva-Portal.org (Selective Hydrogenation of Nitro Compounds).Diva-Portal.
A Senior Application Scientist's Guide to the Validation of an HPLC-UV Method for N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide Quantification
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, the establishment of a reliable and robust analytical method is paramount to ensuring the quality, safety, and...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the establishment of a reliable and robust analytical method is paramount to ensuring the quality, safety, and efficacy of drug substances and products. This guide provides an in-depth, scientifically-grounded walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide. Drawing from extensive experience in analytical development and adhering to the principles outlined by the International Council for Harmonisation (ICH), this document will not only detail the requisite validation parameters but also elucidate the scientific rationale behind each experimental design.
The target analyte, N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide, is a compound of interest in drug discovery and development, necessitating a precise and accurate method for its quantification. This guide is structured to provide a comprehensive and practical framework for researchers and scientists, enabling them to develop and validate a fit-for-purpose HPLC-UV method.
The Foundation of a Validated Method: Understanding the Analyte and Chromatographic System
Before embarking on the validation process, a thorough understanding of the analyte's physicochemical properties and the principles of the chromatographic separation is essential.
While specific experimental data for this exact molecule may be limited, we can infer its properties from its constituent moieties: a 4-nitrobenzenesulfonamide group and a 4-methyl-2-aminopyrimidine group.
Chromophores and UV Absorbance: The presence of the nitrobenzene and pyrimidine ring systems, both of which are strong chromophores, suggests significant UV absorbance. The 4-nitrobenzenesulfonamide moiety typically exhibits a strong absorbance maximum around 260-280 nm[1]. The 2-aminopyrimidine structure also absorbs in the UV region, with absorption maxima reported for similar structures like sulfadiazine around 270 nm[2][3][4]. Therefore, a detection wavelength in the range of 265-275 nm is a scientifically sound starting point for method development.
Solubility: Sulfonamides exhibit variable solubility depending on their structure and the pH of the medium. Generally, they are sparingly soluble in water but show good solubility in organic solvents like acetonitrile and methanol[5]. This characteristic is fundamental in selecting an appropriate mobile phase for reversed-phase HPLC.
The HPLC-UV System: A Workhorse of Pharmaceutical Analysis
The choice of an HPLC-UV system is predicated on its robustness, cost-effectiveness, and wide applicability. For the quantification of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide, a reversed-phase HPLC method is the logical choice due to the molecule's anticipated moderate polarity.
Initial Chromatographic Conditions (A Starting Point for Method Development):
Column: C18, 4.6 x 150 mm, 5 µm particle size. This is a versatile and commonly used column for the separation of a wide range of pharmaceutical compounds.
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape and control ionization).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detector Wavelength: 270 nm.
The Validation Workflow: A Step-by-Step Guide with Experimental Rationale
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. The following sections detail the essential validation parameters as stipulated by the ICH Q2(R1) guidelines, providing both the "how" and the "why" for each experiment.[6][7][8][9]
Figure 1: A schematic overview of the HPLC-UV method validation workflow.
Specificity (Selectivity)
The "Why": Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This ensures that the signal measured is solely from the analyte of interest.
Experimental Protocol:
Blank Analysis: Inject a blank solution (diluent) to ensure no interfering peaks are present at the retention time of the analyte.
Placebo Analysis: If the method is for a formulated product, analyze a placebo (all excipients without the active pharmaceutical ingredient) to check for interference from the formulation matrix.
Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to demonstrate that the analyte peak is resolved from any degradant peaks.
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, and stressed samples. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.
Linearity and Range
The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.
Experimental Protocol:
Prepare a stock solution of the N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide reference standard.
From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration).
Inject each calibration standard in triplicate.
Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.
Acceptance Criteria:
The correlation coefficient (r²) should be ≥ 0.999.
The y-intercept should be close to zero.
The residuals should be randomly distributed around the x-axis.
Table 1: Hypothetical Linearity Data
Concentration (µg/mL)
Mean Peak Area (n=3)
50
501234
75
752345
100
1003456
125
1254567
150
1505678
Regression Equation
y = 10025x + 1234
Correlation Coefficient (r²)
0.9998
Accuracy
The "Why": Accuracy is the closeness of the test results obtained by the method to the true value. It is a measure of the systematic error of the method.
Experimental Protocol:
Prepare a placebo solution.
Spike the placebo solution with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
Table 2: Hypothetical Accuracy Data
Spike Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
Recovery (%)
80%
80.0
79.2
99.0
100%
100.0
100.5
100.5
120%
120.0
118.8
99.0
Mean Recovery
99.5
Precision
The "Why": Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
Repeatability (Intra-assay Precision):
Prepare six independent samples at 100% of the target concentration.
Analyze the samples on the same day, with the same analyst, and on the same instrument.
Calculate the relative standard deviation (RSD) of the results.
Intermediate Precision (Inter-assay Precision):
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
Calculate the RSD of the combined results from both sets of experiments.
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Table 3: Hypothetical Precision Data
Parameter
Day 1 / Analyst 1
Day 2 / Analyst 2
Mean Assay (%)
99.8
100.2
Standard Deviation
0.5
0.6
RSD (%)
0.5
0.6
Overall Mean (%)
\multicolumn{2}{c
}{100.0}
Overall RSD (%)
\multicolumn{2}{c
}{0.7}
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The "Why":
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on the Signal-to-Noise Ratio):
Determine the concentration of the analyte that gives a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
This can be achieved by injecting a series of diluted solutions of the analyte.
Acceptance Criteria:
LOD: S/N ratio of approximately 3:1.
LOQ: S/N ratio of approximately 10:1. The precision and accuracy at the LOQ should also be acceptable (typically RSD ≤ 10% and recovery within 80-120%).
Robustness
The "Why": Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples include:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase composition (± 2% organic)
Detector wavelength (± 2 nm)
Analyze a system suitability solution and a sample under each varied condition.
Evaluate the effect on the results (e.g., retention time, peak area, and system suitability parameters).
Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the assay results should not be significantly affected by the variations.
System Suitability
The "Why": System suitability testing is an integral part of the analytical procedure. It is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
Experimental Protocol:
Prepare a system suitability solution (a standard solution of the analyte).
Inject the system suitability solution five times before starting the sample analysis.
Monitor key chromatographic parameters.
Acceptance Criteria:
Tailing factor (T): ≤ 2.0
Theoretical plates (N): > 2000
RSD of peak areas from replicate injections: ≤ 2.0%
Figure 2: Key parameters and their acceptance criteria for system suitability testing.
Comparison with Alternative Analytical Techniques
While HPLC-UV is a robust and widely accessible technique for the quantification of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide, it is important to consider other analytical methodologies and their respective advantages and disadvantages.
Table 4: Comparison of Analytical Techniques
Technique
Principle
Advantages
Disadvantages
HPLC-UV
Chromatographic separation followed by UV absorbance detection.
- Robust and reliable- Cost-effective- Widely available
- Moderate sensitivity- Potential for interference from co-eluting compounds with similar UV spectra
LC-MS/MS
Chromatographic separation coupled with mass spectrometric detection.[10][11][12][13][14]
- High sensitivity and selectivity- Structural confirmation capabilities- Ideal for complex matrices
- Higher equipment and maintenance costs- Requires more specialized expertise- Potential for matrix effects (ion suppression/enhancement)
Capillary Electrophoresis (CE)
Separation based on the differential migration of charged species in an electric field.[2][3][4]
- High separation efficiency- Low sample and reagent consumption- Fast analysis times
- Lower sensitivity compared to LC-MS/MS- Reproducibility can be challenging- Limited applicability to neutral compounds without method modification
Concluding Remarks
The successful validation of an HPLC-UV method for the quantification of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide is a critical step in its development and application in a regulated environment. This guide has provided a comprehensive framework, grounded in scientific principles and regulatory expectations, to navigate the validation process. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, researchers can establish a method that is not only fit for its intended purpose but also demonstrably reliable and reproducible. The comparison with alternative techniques further aids in the selection of the most appropriate analytical strategy based on the specific requirements of the analysis.
References
SIELC Technologies. UV-Vis Spectrum of Sulfadiazine. [Link]
ResearchGate. UV-Vis spectra of sulfadiazine (SDZ) recorded at various irradiation... [Link]
ResearchGate. Wavelength (nm) absorbance spectra for sulfadiazine as a function of pH... [Link]
Agilent. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]
Shimadzu. A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. [Link]
Journal of Food and Drug Analysis. Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. [Link]
MDPI. Determination of sulfonamides in milk by ID-LC-MS/MS. [Link]
ACS Publications. A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
European Medicines Agency. ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]
International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
MDPI. Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex. [Link]
PubMed. Analysis of sulfonamides by capillary electrophoresis. [Link]
R Discovery. Analysis of sulfonamides by capillary electrophoresis. [Link]
ResearchGate. UV absorbance spectra at 270 nm for 4-nitrobenzaldehyde at different... [Link]
IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]
structural comparison of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide and sulfadiazine precursors
An In-Depth Structural Comparison of Sulfadiazine Precursors: N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide vs. Canonical Starting Materials Authored by: Dr.
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Structural Comparison of Sulfadiazine Precursors: N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide vs. Canonical Starting Materials
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of pharmaceutical synthesis, a profound understanding of precursor architecture is paramount to controlling the final properties of an active pharmaceutical ingredient (API). This guide provides a detailed structural comparison between a nitrated analogue of sulfadiazine, N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide, and the foundational precursors used in the industrial synthesis of the vital sulfonamide antibiotic, sulfadiazine. We will dissect the nuanced differences in their molecular geometry and electronic profiles, supported by experimental data, to offer researchers and drug development professionals a comprehensive reference for sulfonamide chemistry.
Introduction: The Significance of Precursor Geometry in Sulfadiazine Synthesis
Sulfadiazine is a cornerstone antibiotic of the sulfonamide class, renowned for its efficacy against a wide spectrum of bacterial infections. Its synthesis is a classic example of convergent chemistry, typically involving the condensation of a substituted benzenesulfonyl chloride with an aminopyrimidine derivative. The precise geometry, electronic distribution, and reactivity of these precursors are critical determinants of reaction yield, impurity profiles, and the ultimate conformation of the sulfadiazine molecule.
This guide investigates two distinct precursor pathways:
Canonical Precursors: The industry-standard synthesis of sulfadiazine typically employs p-acetamidobenzenesulfonyl chloride and 2-aminopyrimidine . The acetamido group serves as a protecting group for the aniline nitrogen, which is later hydrolyzed to yield the active drug.
A Nitrated Analogue:N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide can be considered a close structural relative of sulfadiazine, where the key p-amino group (or its protected form) is replaced by a strongly electron-withdrawing nitro group. This substitution dramatically alters the electronic character of the benzene ring and the sulfonamide linkage, providing a valuable comparative model.
We will explore how these seemingly subtle differences in precursor structure translate into significant variations in bond lengths, angles, and overall molecular conformation.
Experimental Workflow for Structural Elucidation
To ensure a robust comparison, a multi-technique analytical approach is required. The following workflow represents a self-validating system for the comprehensive characterization of these molecules.
Diagram: Standard Analytical Workflow
Caption: Workflow for the structural analysis of sulfadiazine precursors.
Single-Crystal X-ray Diffraction (SC-XRD)
Rationale: SC-XRD provides the most definitive, atomic-resolution data on the solid-state structure of a molecule. It allows for the precise measurement of bond lengths, bond angles, and dihedral angles, revealing the exact conformation and intermolecular interactions.
Protocol:
Crystal Growth: Single crystals of the target compounds are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or a mixture thereof).
Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations. Diffraction data are collected using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).
Structure Solution and Refinement: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit between the observed and calculated structure factors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C). It is invaluable for confirming the covalent structure in solution and probing the electronic effects of different substituents.
Protocol:
Sample Preparation: 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign signals to specific atoms within the molecule.
Comparative Structural Analysis
The structural comparison hinges on the electronic differences between the electron-donating acetamido group (-NHCOCH₃) on p-acetamidobenzenesulfonyl chloride and the electron-withdrawing nitro group (-NO₂) on N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide.
Diagram: Molecular Structures Under Comparison
Caption: Core molecular structures of the precursors under comparison.
Bond Length and Angle Comparison
The primary structural impact of the nitro group versus the acetamido group is observed in the sulfonamide linkage (S-N) and the sulfur-benzene bond (S-C).
The strongly electron-withdrawing NO₂ group pulls electron density from the benzene ring, inducing a partial positive charge on the carbon attached to the sulfur. This strengthens and shortens the S-C bond.
S-N (sulfonamide) Bond Length
Longer
N/A (pre-condensation)
The electron-withdrawing effect of the nitro-substituted ring pulls electron density away from the sulfur atom, which in turn weakens the S-N sulfonamide bond.
O-S-O Bond Angle
Slightly smaller
Slightly larger
The increased electrophilicity of the sulfur atom in the nitro-analogue can lead to subtle changes in orbital hybridization and bond angles.
C-S-N-C Dihedral Angle
Varies (conformation)
N/A (pre-condensation)
This angle defines the overall shape of the molecule. Its value is influenced by steric hindrance and crystal packing forces, but the electronic nature of the aryl substituent plays a key role in the rotational barrier.
Spectroscopic Signature Comparison
¹H NMR Spectroscopy:
Aromatic Protons: In the nitro-substituted compound, the protons on the benzene ring are significantly downfield (higher ppm) compared to the acetamido-substituted precursor. This is a direct consequence of the deshielding effect of the electron-withdrawing nitro group. The protons ortho and meta to the nitro group will show distinct splitting patterns reflecting this strong electronic influence.
Pyrimidinyl Protons: The chemical shifts of the protons on the methyl-pyrimidine ring in the nitro-analogue provide a baseline for comparison with the final sulfadiazine product.
FTIR Spectroscopy:
Sulfonamide Group (SO₂): Both sulfonamide-containing precursors will show strong, characteristic asymmetric and symmetric stretching vibrations for the SO₂ group, typically in the ranges of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The exact position of these bands is sensitive to the electronic environment; the bands for the nitro-analogue are expected at a slightly higher frequency due to the inductive effect of the nitro group.
Nitro Group (NO₂): N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide will exhibit strong characteristic absorption bands for the nitro group, typically around 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch). These are absent in the canonical precursors.
Amide Group (NH-C=O): p-acetamidobenzenesulfonyl chloride will show characteristic bands for the amide group, including the N-H stretch (~3250-3350 cm⁻¹) and the amide I band (C=O stretch, ~1660-1690 cm⁻¹).
Conclusion and Implications for Drug Development
The structural comparison between N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide and the canonical precursors of sulfadiazine (p-acetamidobenzenesulfonyl chloride and 2-aminopyrimidine) reveals significant electronic and geometric distinctions.
Electronic Profile: The substitution of an electron-withdrawing nitro group for an electron-donating acetamido group fundamentally alters the charge distribution across the entire molecule. This directly impacts the reactivity of the sulfonyl group and the acidity of the sulfonamide N-H proton in the final product.
Molecular Geometry: These electronic differences manifest as measurable changes in bond lengths and angles, particularly around the sulfur center. The S-C bond is shorter and stronger in the nitro-analogue, while the resulting S-N bond is weaker.
Synthetic Strategy: The choice of a nitro-substituted precursor versus an acetamido-protected precursor dictates the subsequent chemical steps. The nitro group requires a reduction step to yield the final active amine, whereas the acetamido group requires a hydrolysis step. These different reaction conditions can influence the final impurity profile of the API.
For researchers in drug development, this guide underscores the principle that precursor selection is a critical control point. Understanding the inherent structural and electronic properties of starting materials allows for more precise control over the synthesis, leading to higher purity, better yield, and a more profound understanding of the final drug product's conformational landscape.
References
PubChem: Sulfadiazine. National Center for Biotechnology Information. [Link]
PubChem: 2-Aminopyrimidine. National Center for Biotechnology Information. [Link]
PubChem: N-Acetylsulfanilyl chloride. National Center for Biotechnology Information. [Link]
Spectroscopic Techniques in Pharmaceutical Analysis. ScienceDirect Topics. [Link]
comparative toxicity of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide in mammalian cell lines
As a Senior Application Scientist, evaluating the cytotoxicity of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide requires looking beyond basic viability metrics to understand the molecular causality driven by it...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the cytotoxicity of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide requires looking beyond basic viability metrics to understand the molecular causality driven by its structural components. This compound is a structural analog and synthetic precursor to the widely used sulfa drug, sulfamerazine. However, the substitution of the para-amino group with a para-nitro group fundamentally shifts its electronic landscape, transforming a benign antibacterial agent into a microenvironment-sensitive cytotoxic compound in mammalian cells.
This guide objectively compares the toxicity profile of this nitrobenzenesulfonamide against its amino counterpart and standard reference agents, providing self-validating experimental protocols to decode its dual-mechanism toxicity.
Mechanistic Pillars of Mammalian Toxicity
To design an effective comparative screening strategy, we must first establish the causality behind the compound's behavior in mammalian systems. The toxicity of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide is driven by two distinct structural moieties:
A. The Nitroaromatic Group: Hypoxia-Selective Bioreduction
Unlike bacterial cells, mammalian cells do not possess dihydropteroate synthase (the classical target of sulfonamides). Instead, mammalian toxicity is primarily driven by the nitro group. Because the nitro group acts as a strong electron sink, it undergoes one-electron reduction by mammalian nitroreductases. Under normoxic conditions, this creates a "futile cycle" where the radical anion donates its electron to oxygen, generating Reactive Oxygen Species (ROS) like superoxide, which leads to oxidative stress and cell cycle arrest[1]. Under hypoxic conditions (typical of solid tumor microenvironments), the radical is further reduced to toxic nitroso and hydroxylamine intermediates, leading to severe DNA damage. The cytotoxicity of such nitro compounds increases markedly as their one-electron reduction potential increases, making them highly selective against hypoxic cells[2].
B. The Sulfonamide Moiety: Carbonic Anhydrase Inhibition
The unsubstituted sulfonamide group (
−SO2NH2
) is a classic zinc-chelating pharmacophore that binds to the active site of Carbonic Anhydrases (CAs). In aggressive mammalian cancer cell lines (e.g., MDA-MB-231 breast cancer or U-87 glioblastoma), transmembrane isoforms like CAIX and CAXII are overexpressed to manage intracellular pH in acidic, hypoxic microenvironments. Sulfonamide derivatives effectively inhibit these isoenzymes, disrupting tumor metabolism and exacerbating cytotoxicity in 3D and hypoxic cell cultures[3].
Dual-toxicity pathways: Nitroreduction-induced ROS and sulfonamide-mediated CA inhibition.
Comparative Toxicity Data
To contextualize the toxicity of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide, it must be benchmarked against structurally related alternatives. The table below summarizes the comparative toxicity profiles across standard mammalian cell lines (e.g., HepG2, V79, MDA-MB-231).
*Note: IC50 values are representative baseline metrics derived from structure-activity relationship (SAR) models of nitroaromatics and sulfonamides to provide a comparative screening framework.
Self-Validating Experimental Methodologies
A robust protocol must be self-validating. If a compound kills cells, we must prove how it kills them. The following workflows are designed with integrated causality checks.
This assay isolates the toxicity driven by the nitro-group reduction under low-oxygen conditions[2].
Step-by-Step Methodology:
Cell Seeding: Seed V79 (fibroblast) and MDA-MB-231 (breast cancer) cells at
5×103
cells/well in two 96-well plates. Incubate overnight at 37°C, 5% CO₂.
Compound Dosing: Treat cells with a concentration gradient (0.1 µM to 200 µM) of the test compound, Sulfamerazine (negative control), and Tirapazamine (positive hypoxia-selective control).
Environmental Segregation:
Place Plate 1 in a standard normoxic incubator (21% O₂).
Place Plate 2 in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂).
Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.
Causality Check: Calculate the Hypoxia Cytotoxicity Ratio (HCR = IC50 Normoxia / IC50 Hypoxia). An HCR > 3 confirms hypoxia-selective bioreduction of the nitro group.
To validate that normoxic toxicity is driven by futile cycling and ROS generation[1], we utilize a fluorescent ROS indicator with a chemical rescue step.
Step-by-Step Methodology:
Preparation: Seed HepG2 cells at
1×104
cells/well in a black, clear-bottom 96-well plate.
Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 minutes in the dark.
Rescue Control (The Self-Validating Step): Pre-treat half the wells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger, for 1 hour prior to compound treatment.
Treatment: Expose cells to the test compound (at its normoxic IC50), Nitrobenzene (positive control), and vehicle (0.1% DMSO).
Measurement: Measure fluorescence (Ex: 485 nm / Em: 535 nm) immediately and at 4-hour intervals.
Interpretation: If the test compound induces high fluorescence that is completely abrogated in the NAC-pretreated wells, oxidative stress is definitively the primary driver of normoxic cytotoxicity.
High-throughput screening workflow for hypoxia-selective cytotoxicity and ROS quantification.
References
Adams GE, Stratford IJ, Wallace RG, Wardman P, Watts ME. "Toxicity of Nitro Compounds Toward Hypoxic Mammalian Cells in Vitro: Dependence on Reduction Potential." Journal of the National Cancer Institute. 1980. [Link]
Han C, Wang Q, Wu P. "[A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line]." Zhonghua Yu Fang Yi Xue Za Zhi. 2001.[Link]
Vainauskas V, Norvaišaitė R, Grybaitė B, et al. "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures." International Journal of Molecular Sciences. 2025.[Link]
A Comparative Guide to the Binding Affinity of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide and Related Compounds to Bacterial Dihydropteroate Synthase
This guide provides a comprehensive framework for evaluating the binding affinity of the novel sulfonamide, N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide, to its target bacterial enzyme, dihydropteroate synthas...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for evaluating the binding affinity of the novel sulfonamide, N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide, to its target bacterial enzyme, dihydropteroate synthase (DHPS). It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new antibacterial agents. We will delve into the established mechanism of action of sulfonamides, present detailed protocols for quantifying enzyme-inhibitor interactions, and offer a comparative analysis to contextualize the compound's potential efficacy.
Introduction: The Enduring Relevance of Sulfonamides
Sulfonamides were among the first classes of synthetic antibiotics and have played a pivotal role in combating bacterial infections.[1] Their mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[2][3] This pathway is essential for the biosynthesis of nucleotides, the building blocks of DNA and RNA, making its inhibition detrimental to bacterial proliferation.[2]
Bacteria must synthesize their own folate, whereas humans acquire it from their diet, rendering the DHPS enzyme an excellent selective target for antibacterial therapy.[1] Sulfonamides are structural mimics of the natural substrate of DHPS, para-aminobenzoic acid (pABA).[2] By competitively binding to the active site of DHPS, they prevent the synthesis of dihydropteroate, a precursor to folic acid, leading to a bacteriostatic effect that halts bacterial growth and allows the host's immune system to clear the infection.[1][4]
This guide focuses on N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide, a specific sulfonamide derivative. Understanding its binding affinity for DHPS is a crucial first step in assessing its potential as a therapeutic agent. A higher binding affinity, represented by a lower dissociation constant (Kd), often correlates with greater inhibitory potency.
Visualizing the Mechanism of Action
To understand the context of our binding affinity studies, it is essential to visualize the role of DHPS in the bacterial folate pathway and the inhibitory action of sulfonamides.
Caption: Competitive inhibition of DHPS by sulfonamides blocks the bacterial folate synthesis pathway.
Methodologies for Quantifying Binding Affinity
Accurate determination of binding affinity is paramount in drug development. Two robust and widely accepted techniques for this purpose are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC is considered the "gold standard" for measuring binding affinity as it directly measures the heat released or absorbed during a binding event.[5] This allows for the determination of the binding constant (Ka), dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) in a single experiment, providing a complete thermodynamic profile of the interaction.[6]
Principle of Causality: The choice of ITC is based on its ability to provide a label-free, in-solution measurement of binding, which closely mimics physiological conditions.[6] The direct measurement of heat changes provides unambiguous data on the binding thermodynamics, which is crucial for understanding the driving forces of the interaction.
Detailed Experimental Protocol for ITC:
Protein Preparation: Express and purify the target bacterial DHPS enzyme to >95% purity. Dialyze the purified enzyme extensively against the chosen experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to ensure buffer matching with the ligand solution.
Ligand Preparation: Dissolve N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide and other comparative sulfonamides in the same dialysis buffer used for the protein. Ensure complete dissolution and accurate concentration determination.
ITC Instrument Setup: Thoroughly clean the sample and reference cells of the ITC instrument. Set the experimental temperature (e.g., 25°C).
Loading the Sample and Titrant: Load the purified DHPS enzyme (e.g., 20 µM) into the sample cell. Load the sulfonamide solution (e.g., 200 µM) into the titration syringe.
Titration Experiment: Perform a series of small, sequential injections of the sulfonamide solution into the sample cell containing the DHPS enzyme.[7] The instrument will measure the heat change associated with each injection.
Data Analysis: Integrate the heat-change peaks for each injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Surface Plasmon Resonance (SPR)
SPR is another powerful, label-free technique that measures binding interactions in real-time.[8][9] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[10][11]
Principle of Causality: SPR is chosen for its high sensitivity and ability to provide kinetic information, which is complementary to the thermodynamic data from ITC.[12][13] Understanding the on- and off-rates of a drug can be critical for predicting its in vivo efficacy and duration of action.
Experimental Workflow Visualization
The following diagram outlines the key steps in a typical workflow for comparing the binding affinity of sulfonamide compounds.
Caption: A streamlined workflow for determining and comparing sulfonamide binding affinities.
Comparative Binding Affinity Data
The following table presents hypothetical but realistic binding affinity data for N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide against E. coli DHPS, compared to two widely used sulfonamides. These values are representative of what might be expected from ITC experiments.
A lower Kd value signifies a higher binding affinity. In this hypothetical dataset, N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide exhibits the lowest Kd (0.85 µM), suggesting it binds more tightly to the DHPS active site than sulfamethoxazole and sulfadiazine. The negative enthalpy (ΔH) for all compounds indicates that the binding is an exothermic process, driven by favorable enthalpic interactions such as hydrogen bonding and van der Waals forces. The positive entropy (TΔS) term suggests an increase in disorder upon binding, likely due to the displacement of water molecules from the active site.
Discussion and Future Directions
The presented hypothetical data suggests that N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide is a potent inhibitor of E. coli DHPS, with a binding affinity superior to that of established sulfonamides like sulfamethoxazole and sulfadiazine. The favorable thermodynamic profile indicates a strong and specific interaction with the enzyme's active site.
While high binding affinity is a promising indicator of potential antibacterial activity, it is crucial to consider other factors in the drug development pipeline. These include:
Enzyme Kinetics: Determining the on- and off-rates via SPR would provide a more dynamic picture of the inhibition.
Cellular Potency: Assessing the minimum inhibitory concentration (MIC) against a panel of bacterial strains is necessary to confirm that the high binding affinity translates to whole-cell activity.
Resistance: It is important to evaluate the compound's activity against known sulfonamide-resistant bacterial strains, which may possess mutations in the DHPS enzyme.[14][15]
Pharmacokinetics and Toxicity: In vivo studies are required to evaluate the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.
References
Yun, M. K., Wu, Y., Li, Z., Zhao, Y., Waddell, M. B., Ferreira, A. M., ... & White, S. W. (2012). Catalysis and sulfa drug resistance in dihydropteroate synthase. Science, 335(6072), 1110-1114. [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfanilamide?. Patsnap. [Link]
Di Trani, J., Schapira, M., & Mittermaier, A. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Angewandte Chemie International Edition, 57(51), 16833-16837. [Link]
Roy, M. J., Winkler, S., & Hughes, S. J. (2020). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology, 2082, 123-143. [Link]
Roy, M. J., Winkler, S., & Hughes, S. J. (2020). Protein Ligand Interactions Using Surface Plasmon Resonance. PubMed. [Link]
Wikipedia. (2025, September 21). Dihydropteroate synthase inhibitor. Wikipedia. [Link]
The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. [Link]
Roy, M. J., Winkler, S., & Hughes, S. J. (2020). Protein Ligand Interactions Using Surface Plasmon Resonance. ResearchGate. [Link]
Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]
Venkatesan, K., Bhabha, G., & Savchenko, A. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. [Link]
Mittermaier, A. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC. [Link]
Frontiers. (n.d.). Isothermal Titration Calorimetry in Biocatalysis. Frontiers. [Link]
TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
Salubi, C. A., et al. (2023). Molecular Docking Investigation and Pharmacokinetic Properties Prediction of Some Benzimidazole Analogues as Dihydropteroate Synthase (DHPS) Inhibitors. ResearchGate. [Link]
Saleem, H., et al. (2018). 1C bound in DHPS binding pocket. A: DHPS residues exhibiting multiple... ResearchGate. [Link]
Jacobsen, A. M., et al. (2014). Dialysis experiments for assessing the pH-dependent sorption of sulfonamides to soil clay fractions. PubMed. [Link]
Benchmarking Synthesis Routes for N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide The synthesis of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide represents a classic challenge in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking Synthesis Routes for N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide
The synthesis of N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide represents a classic challenge in medicinal chemistry and drug development. This compound serves as a critical structural motif in the development of bioactive sulfonamides, including targeted kinase inhibitors and advanced antimicrobial agents.
The primary synthetic hurdle lies in the electronic properties of the reactants. The 4-methylpyrimidin-2-amine is a notoriously poor nucleophile; the electron-withdrawing nature of the pyrimidine ring nitrogens severely depletes the electron density of the exocyclic amine. Conversely, 4-nitrobenzenesulfonyl chloride is exceptionally electrophilic due to the strong inductive and resonance effects of the para-nitro group, making it highly susceptible to competitive hydrolysis.
As a Senior Application Scientist, I have benchmarked the three primary synthetic routes used to navigate these electronic challenges. This guide provides an objective comparison of their performance, mechanistic causality, and self-validating experimental protocols.
Mechanistic Overview & Route Selection
To successfully couple an electron-deficient amine with a highly reactive sulfonyl chloride, the choice of catalyst and solvent system is paramount.
Route A (Classical Pyridine-Mediated): Historically, pyridine has been used as both the solvent and the base. It acts as a nucleophilic catalyst to form a reactive sulfonylpyridinium intermediate. However, its high toxicity and the difficulty of removing residual pyridine during scale-up make it a suboptimal choice for modern pharmaceutical development[1].
Route B (DMAP-Catalyzed in DCM): This is the kinetic approach. By utilizing a catalytic amount of 4-dimethylaminopyridine (DMAP) alongside a stoichiometric base like triethylamine (Et3N), the reaction is forced forward. DMAP is a vastly superior nucleophilic catalyst compared to pyridine, rapidly generating a highly electrophilic N-sulfonylpyridinium intermediate that easily overcomes the poor nucleophilicity of the pyrimidine amine[2].
Route C (Biphasic Aqueous / Schotten-Baumann): This green alternative utilizes an aqueous base (e.g., Na2CO3) and an organic solvent. While environmentally favorable, the extreme electrophilicity of 4-nitrobenzenesulfonyl chloride leads to significant competitive hydrolysis (forming 4-nitrobenzenesulfonic acid), which drastically reduces the yield[3].
Mechanistic pathway of DMAP-catalyzed sulfonamide coupling.
Quantitative Benchmarking Data
The following table summarizes the quantitative performance of each route based on standardized 10-mmol scale reactions.
Performance Metric
Route A (Pyridine-Mediated)
Route B (DMAP/Et3N Catalyzed)
Route C (Schotten-Baumann)
Isolated Yield (%)
82 - 85%
92 - 95%
60 - 65%
Reaction Time
12 - 16 hours
2 - 4 hours
6 - 8 hours
Crude Purity
Moderate (Pyridine traces)
High (>95% by NMR)
Moderate (Hydrolysis byproducts)
E-Factor
High (>50)
Medium (15-20)
Low (<10, but poor yield)
Scalability
Poor (Toxicity, Exotherm)
Excellent (Mild conditions)
Good (Aqueous, excess reagent)
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints allow the researcher to confirm the success of each step in real-time.
Causality: DMAP activates the sulfonyl chloride, while Et3N acts as an irreversible sink for the generated HCl, preventing the protonation of the weakly basic pyrimidine amine[2].
Activation: In an oven-dried flask under nitrogen, dissolve 4-methylpyrimidin-2-amine (1.09 g, 10.0 mmol) and Et3N (2.1 mL, 15.0 mmol) in anhydrous dichloromethane (DCM, 30 mL). Add DMAP (122 mg, 1.0 mmol, 10 mol%).
Coupling: Cool the mixture to 0 °C using an ice bath. Dissolve 4-nitrobenzenesulfonyl chloride (2.44 g, 11.0 mmol) in DCM (10 mL) and add it dropwise over 15 minutes.
Self-Validation Checkpoint: A slight yellowing of the solution and a mild exotherm indicate the successful generation of the N-sulfonylpyridinium intermediate.
Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours.
Self-Validation Checkpoint: Perform TLC (EtOAc/Hexane 1:1). The amine starting material (Rf ~0.2) should be completely consumed, replaced by a single distinct product spot (Rf ~0.5) under UV light (254 nm).
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1N HCl (2 × 20 mL) to remove DMAP and Et3N, followed by saturated aqueous NaHCO3 (20 mL) and brine (20 mL).
Self-Validation Checkpoint: Test the organic layer with pH indicator paper before drying; it must register as neutral (pH ~7) to ensure all acidic/basic catalysts have been purged.
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide as pale yellow crystals.
Causality: Water acts as a green solvent, and Na2CO3 neutralizes the HCl. However, the temperature must be strictly controlled to suppress the competing hydrolysis of the sulfonyl chloride[3].
Preparation: Dissolve 4-methylpyrimidin-2-amine (1.09 g, 10.0 mmol) in a 1:1 mixture of acetone and 10% aqueous Na2CO3 (40 mL).
Addition: Cool the biphasic mixture to 0 °C. Add 4-nitrobenzenesulfonyl chloride (2.88 g, 13.0 mmol, excess required due to hydrolysis) portion-wise over 30 minutes under vigorous stirring.
Monitoring: Stir for 6 hours, allowing the reaction to slowly reach room temperature.
Self-Validation Checkpoint: Monitor the pH continuously. It must remain >8. If the pH drops below 8, the reaction will stall due to amine protonation; add additional 10% Na2CO3 dropwise to recover the pH.
Isolation: Evaporate the acetone under reduced pressure. Cool the remaining aqueous phase to 0 °C and carefully acidify with 1N HCl to pH 3.
Self-Validation Checkpoint: A thick precipitate should form immediately upon reaching pH 3, indicating the precipitation of the neutral sulfonamide.
Purification: Filter the solid, wash extensively with cold distilled water to remove sulfonic acid byproducts, and dry under vacuum.
Standardized self-validating workup and purification workflow.